molecular formula C32H33Cl2FN4O3 B10861409 DS69910557

DS69910557

Numéro de catalogue: B10861409
Poids moléculaire: 611.5 g/mol
Clé InChI: JAOGFYSXDYNYSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS69910557 is a useful research compound. Its molecular formula is C32H33Cl2FN4O3 and its molecular weight is 611.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H33Cl2FN4O3

Poids moléculaire

611.5 g/mol

Nom IUPAC

4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C32H33Cl2FN4O3/c1-31(2)28-26(13-21(34)15-36-28)25-12-5-20(33)14-27(25)39(30(31)42)24-10-8-23(9-11-24)38-17-32(35,18-38)16-37-22-6-3-19(4-7-22)29(40)41/h5,8-15,19,22,37H,3-4,6-7,16-18H2,1-2H3,(H,40,41)

Clé InChI

JAOGFYSXDYNYSX-UHFFFAOYSA-N

SMILES canonique

CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)N(C1=O)C4=CC=C(C=C4)N5CC(C5)(CNC6CCC(CC6)C(=O)O)F)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS69910557: A Novel hPTHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent, selective, and orally bioavailable small molecule antagonist of the human parathyroid hormone 1 receptor (hPTHR1), a class B G-protein coupled receptor (GPCR). Developed for potential therapeutic application in conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism and hypercalcemia of malignancy, this compound demonstrates promising preclinical activity. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and key experimental data for this compound, based on publicly available scientific literature.

Introduction

The parathyroid hormone 1 receptor (hPTHR1) is a critical regulator of calcium and phosphate (B84403) homeostasis. Its activation by endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), triggers a cascade of intracellular signaling events, primarily through the Gs/adenylyl cyclase/cAMP pathway. Dysregulation of this pathway can lead to significant skeletal and renal complications. This compound has emerged from lead optimization of a pyrido[2,3-d][1]benzazepin-6-one derivative series as a promising therapeutic candidate that competitively inhibits hPTHR1 signaling.[1]

Core Mechanism of Action

This compound functions as a competitive antagonist at the human parathyroid hormone 1 receptor (hPTHR1). By binding to the receptor, it prevents the association of the endogenous agonists, PTH and PTHrP, thereby inhibiting the conformational changes required for receptor activation and downstream signaling. This blockade of the Gs/adenylyl cyclase pathway leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mitigates the physiological effects of excessive PTHR1 stimulation.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PTHR1_inactive hPTHR1 (Inactive) G_protein Gs Protein PTHR1_inactive->G_protein Activates PTHR1_active hPTHR1 (Active) AC_inactive Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Converts ATP to G_protein->AC_inactive Activates PTH PTH / PTHrP PTH->PTHR1_inactive Binds to This compound This compound This compound->PTHR1_inactive Competitively Binds and Blocks ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of hPTHR1 and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Parameter Value Assay
hPTHR1 Antagonistic Activity (IC50) 0.08 µMcAMP Accumulation Assay
hERG Channel Inhibition (IC50) > 3 µMElectrophysiology Assay
Table 1: In Vitro Potency and Selectivity of this compound
Species Dose (p.o.) Effect Time Point
Rat5 mg/kgSignificant decrease in plasma calcium concentrationNot specified
Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

hPTHR1 Antagonistic Activity Assay (cAMP Accumulation)
  • Cell Line: HEK293 cells stably expressing recombinant human PTHR1.

  • Assay Principle: Measurement of the inhibition of PTH-induced intracellular cAMP production.

  • Protocol:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

    • Human PTH (1-34) is added at a final concentration corresponding to its EC80 to stimulate the receptor.

    • The incubation is continued for 30 minutes at 37°C.

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

hERG Channel Inhibition Assay
  • System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Assay Principle: To assess the potential for off-target cardiovascular risk by measuring the inhibition of the hERG potassium channel current.

  • Protocol:

    • Cells are subjected to whole-cell voltage-clamp recording.

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • A stable baseline current is established before the application of this compound at various concentrations.

    • The percentage of current inhibition is determined at each concentration.

    • IC50 values are calculated from the concentration-response relationship.

In Vivo Hypocalcemic Effect in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Animals are fasted overnight prior to dosing.

    • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is separated by centrifugation.

    • Plasma calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.

    • The change in plasma calcium levels from baseline is calculated for each treatment group.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation hPTHR1_assay hPTHR1 cAMP Assay (Potency) This compound This compound hPTHR1_assay->this compound Optimization hERG_assay hERG Inhibition Assay (Safety) hERG_assay->this compound Optimization PK_study Pharmacokinetic Profiling in Rats Efficacy_study Hypocalcemic Effect Study in Rats PK_study->Efficacy_study Lead_compound Lead Compound (Pyrido[2,3-d][1]benzazepin-6-one derivative) Lead_compound->hPTHR1_assay Lead_compound->hERG_assay This compound->PK_study

Figure 2: High-level experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective antagonist of the hPTHR1 with demonstrated oral activity in preclinical models. Its mechanism of action, centered on the competitive inhibition of PTH and PTHrP signaling, supports its development as a potential therapeutic for disorders associated with excessive hPTHR1 activation. The favorable in vitro and in vivo profiles warrant further investigation to establish its clinical utility.

References

DS69910557: A Potent and Orally Bioavailable PTHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a novel, potent, and selective small-molecule antagonist of the human parathyroid hormone 1 receptor (hPTHR1). Developed as an orally active agent, it presents a promising therapeutic candidate for conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism and hypercalcemia of malignancy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental methodologies for its evaluation.

Introduction to PTHR1 and the Therapeutic Rationale for Antagonism

The parathyroid hormone 1 receptor (PTHR1) is a class B G-protein coupled receptor (GPCR) that plays a critical role in calcium and phosphate (B84403) homeostasis.[1] Its endogenous ligands are the parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[1] Upon activation, PTHR1 initiates downstream signaling through two primary pathways: the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C/IP3/DAG/PKC pathway.[1][2] Dysregulation of PTHR1 signaling, often due to oversecretion of PTH or PTHrP, can lead to severe clinical manifestations, including hypercalcemia, bone resorption, and renal complications. Consequently, the development of potent and selective PTHR1 antagonists is a key strategy for the management of these disorders.

This compound: A Profile of a Novel PTHR1 Antagonist

This compound, identified as compound 19e in its discovery series, is a pyrido[2,3-d][3]benzazepin-6-one derivative with high antagonistic potency for hPTHR1.[4] Its chemical structure has been optimized for oral bioavailability and selectivity, positioning it as a promising candidate for clinical development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Parameter Value Assay Reference
hPTHR1 Antagonism (IC50) 0.08 µMcAMP accumulation assay[4]
hERG Channel Selectivity Excellent at 3 µMNot specified[4]
Parameter Species Dose Observation Reference
In Vivo Efficacy Rat5 mg/kg (p.o.)Decrease in plasma calcium concentration[4]
Pharmacokinetic Profile RatNot specifiedExcellent PK profile, high maximum plasma concentration and plasma exposure[4]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the hPTHR1, blocking the binding of PTH and PTHrP and thereby inhibiting downstream signaling cascades. The primary signaling pathways affected are the Gs- and Gq-mediated pathways.

PTHR1 Signaling Pathway

PTHR1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular PTHR1 PTHR1 Gs Gs PTHR1->Gs Activates Gq Gq PTHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand PTH / PTHrP Ligand->PTHR1 Activates This compound This compound This compound->PTHR1 Inhibits Gs->AC Stimulates Gq->PLC Activates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates PKC->Cellular_Response Ca_release->Cellular_Response

PTHR1 Signaling Cascade and Point of Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro hPTHR1 Antagonist Assay (cAMP Accumulation)

This assay quantifies the ability of this compound to inhibit the PTH-induced production of cyclic AMP (cAMP) in cells expressing hPTHR1.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Human PTH(1-34)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Culture: Culture hPTHR1-expressing HEK293 cells in T75 flasks until 80-90% confluency.

  • Cell Plating: Harvest cells and seed into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Remove culture medium from the cell plate and add the this compound dilutions. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of hPTH(1-34) (typically EC80) to all wells except for the negative control. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Channel Selectivity Assay (Automated Patch Clamp)

This assay assesses the potential for this compound to inhibit the hERG potassium channel, a critical off-target liability that can lead to cardiac arrhythmias.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • This compound

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Protocol:

  • Cell Preparation: Culture and harvest hERG-expressing HEK293 cells.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: Load the cell suspension into the system. The system will automatically establish whole-cell patch-clamp configurations.

  • Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol.

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Post-Compound Recording: Record hERG currents in the presence of the compound.

  • Data Analysis: Measure the peak tail current at each compound concentration and normalize to the baseline current. Calculate the percent inhibition and, if applicable, determine the IC50 value.

In Vivo Pharmacokinetic and Efficacy Study in Rats

This study evaluates the oral bioavailability, pharmacokinetic profile, and in vivo efficacy of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulation for oral administration (e.g., suspension in 0.5% methylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Analytical equipment for plasma drug concentration determination (e.g., LC-MS/MS)

  • Calcium assay kit

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Pharmacokinetic Analysis: Determine the plasma concentration of this compound at each time point using a validated LC-MS/MS method. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Analysis: Measure the plasma calcium concentration in samples from a separate cohort of animals at a predetermined time point after dosing to assess the in vivo antagonistic effect.

Experimental and Logical Workflow Diagrams

In Vitro Antagonist Assay Workflow

InVitro_Workflow start Start culture Culture hPTHR1-HEK293 Cells start->culture plate Plate Cells in 384-well Plate culture->plate incubate_overnight Incubate Overnight plate->incubate_overnight add_antagonist Add this compound to Cells incubate_overnight->add_antagonist prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->add_antagonist incubate_antagonist Incubate 30 min add_antagonist->incubate_antagonist add_agonist Add hPTH(1-34) (EC80) incubate_antagonist->add_agonist incubate_agonist Incubate 30 min add_agonist->incubate_agonist lyse_cells Lyse Cells incubate_agonist->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Data Analysis (IC50 determination) measure_cAMP->analyze_data end End analyze_data->end

Workflow for the in vitro hPTHR1 antagonist cAMP assay.

In Vivo Study Logical Flow

InVivo_Logic cluster_pk Pharmacokinetic Arm cluster_pd Pharmacodynamic Arm start Start acclimate Acclimate Rats start->acclimate dose Oral Administration of this compound acclimate->dose collect_blood Serial Blood Collection dose->collect_blood process_plasma Separate Plasma collect_blood->process_plasma analyze_pk LC-MS/MS Analysis of Drug Concentration process_plasma->analyze_pk analyze_pd Measure Plasma Calcium Levels process_plasma->analyze_pd calculate_pk Calculate PK Parameters (Cmax, AUC) analyze_pk->calculate_pk end End calculate_pk->end assess_efficacy Assess In Vivo Efficacy analyze_pd->assess_efficacy assess_efficacy->end

Logical flow for the in vivo pharmacokinetic and pharmacodynamic evaluation.

Conclusion

This compound is a potent, selective, and orally bioavailable hPTHR1 antagonist with a promising preclinical profile. The data presented herein support its further investigation as a therapeutic agent for disorders associated with excessive PTHR1 signaling. The provided experimental protocols offer a framework for the continued evaluation and characterization of this and similar compounds in drug discovery and development programs.

References

DS69910557: A Technical Guide for Hyperparathyroidism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule presents a promising avenue for the research and potential treatment of hyperparathyroidism and other conditions characterized by excessive PTHR1 signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies based on available information. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Core Compound Details

ParameterValueReference
Compound Name This compound[Arai et al., 2022]
Target Human Parathyroid Hormone Receptor 1 (hPTHR1)[Arai et al., 2022]
Activity Antagonist[Arai et al., 2022]
IC50 0.08 µM[1][2]
Mode of Action Competitive antagonist of PTH/PTHrP binding to PTHR1Inferred
Oral Bioavailability Yes[Arai et al., 2022]

In Vitro Efficacy and Selectivity

This compound demonstrates high potency in inhibiting the activity of the human parathyroid hormone receptor 1.

Assay TypeKey FindingsReference
hPTHR1 Antagonism IC50 of 0.08 µM[1][2]
hERG Channel Selectivity Excellent selectivity against the hERG channel[Arai et al., 2022]
Experimental Protocol: hPTHR1 Antagonism Assay (Inferred)

While the exact protocol from the primary literature is not available, a typical competitive binding assay or a functional assay measuring the inhibition of PTH-induced cyclic AMP (cAMP) production would be employed to determine the IC50 value.

Example Protocol (cAMP Assay):

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human PTHR1 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Human PTH (1-34) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation.

In Vivo Efficacy

In vivo studies in rats have demonstrated the ability of orally administered this compound to modulate calcium levels.

Animal ModelDosingKey FindingsReference
RatOral administrationDemonstrated in vivo potency to decrease plasma calcium concentration[Arai et al., 2022]
Experimental Protocol: In Vivo Calcium Reduction in a Rat Model (Inferred)

The following is an inferred protocol based on standard practices for evaluating PTHR1 antagonists in rodent models of hypercalcemia.

  • Animal Model: Male Sprague-Dawley rats are used. Hypercalcemia can be induced by continuous infusion of human PTH (1-34) via osmotic mini-pumps.

  • Acclimatization: Animals are acclimatized for at least one week before the study.

  • Grouping: Animals are randomly assigned to vehicle control and this compound treatment groups.

  • Dosing: this compound is formulated in an appropriate vehicle and administered orally at specified doses.

  • Blood Sampling: Blood samples are collected at various time points post-dose via a suitable method (e.g., tail vein).

  • Biochemical Analysis: Plasma calcium levels are measured using a calcium-specific assay.

  • Data Analysis: Changes in plasma calcium levels between the treatment and vehicle groups are statistically analyzed.

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the hPTHR1, a G protein-coupled receptor (GPCR). The primary signaling pathway activated by PTHR1 upon binding of its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), is the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. By blocking the binding of these agonists, this compound is expected to inhibit this downstream signaling cascade.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH/PTHrP PTH/PTHrP PTHR1 PTHR1 PTH/PTHrP->PTHR1 Binds Gs Gαs PTHR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets This compound This compound This compound->PTHR1 Blocks

Caption: PTHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The preclinical evaluation of a novel hPTHR1 antagonist like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Primary Screening: hPTHR1 Binding Assay b Functional Assay: cAMP Inhibition (IC50) a->b c Selectivity Profiling: hERG, other GPCRs b->c d Pharmacokinetic Studies in Rats: Oral Bioavailability c->d Lead Candidate Selection e Efficacy Study: PTH-induced Hypercalcemia Model d->e f Data Analysis: Plasma Calcium Reduction e->f

Caption: Preclinical experimental workflow for the evaluation of this compound.

Logical Relationship of Key Findings

The development and characterization of this compound follow a logical progression from its initial identification to the demonstration of its potential therapeutic effect.

Logical_Relationship A This compound is a potent hPTHR1 antagonist (IC50 = 0.08 µM) D Oral administration of this compound decreases plasma calcium in rats A->D B This compound is selective (e.g., against hERG) B->D C This compound is orally bioavailable C->D E Potential for hyperparathyroidism research and treatment D->E

Caption: Logical flow from in vitro properties to in vivo potential of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of the PTHR1 in health and disease. Its potency, selectivity, and oral bioavailability make it a strong candidate for further preclinical and potentially clinical development for the treatment of hyperparathyroidism and other related disorders. This guide provides a foundational understanding of this compound, and it is recommended that researchers consult the primary literature for more in-depth information as it becomes available.

Disclaimer: The experimental protocols provided are inferred based on standard methodologies and the available abstracts. For precise experimental details, it is imperative to consult the full-text publication by Arai et al. (2022) in Bioorganic & Medicinal Chemistry, volume 64, article 116763.

References

In-Depth Technical Guide: The Compound DS69910557 and Its Effects on Bone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available scientific literature, clinical trial registries, and patent databases contain no specific information regarding a compound designated "DS69910557." This identifier may correspond to an internal, preclinical research code that has not yet been disclosed.

The following guide is a structured template demonstrating the expected content and format for an in-depth technical analysis of a novel therapeutic agent for bone metabolism. Should information on this compound become public, this framework can be populated accordingly. The placeholder data and diagrams are based on common mechanisms in bone metabolism research.

Executive Summary

This document provides a comprehensive technical overview of this compound, a novel investigational agent, and its putative effects on bone metabolism. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the compound's hypothesized mechanism of action, summarizes key preclinical and clinical data through structured tables, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Hypothesized Mechanism of Action

This section would typically describe the molecular target and signaling pathway of the compound. As an illustrative example, we will proceed assuming this compound is an inhibitor of Sclerostin (SOST), a key negative regulator of bone formation.

Sclerostin, primarily secreted by osteocytes, inhibits bone formation by binding to LRP5/6 receptors, thereby antagonizing the Wnt signaling pathway. Inhibition of the Wnt pathway prevents the nuclear translocation of β-catenin, which is required for the transcription of genes essential for osteoblast differentiation and function.

This compound is hypothesized to be a monoclonal antibody or small molecule inhibitor that binds directly to sclerostin, preventing its interaction with LRP5/6. This "release of the brake" on Wnt signaling is expected to enhance osteoblast activity and increase bone formation, leading to a net gain in bone mass and strength.

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_inhibition Inhibited State (High Sclerostin) cluster_activation Activated State (this compound) SOST Sclerostin LRP5_6_i LRP5/6 SOST->LRP5_6_i Binds & Inhibits BetaCatenin_i β-catenin (Degraded) LRP5_6_i->BetaCatenin_i Leads to Wnt_i Wnt Wnt_i->LRP5_6_i Binding Blocked Transcription_i Gene Transcription (Blocked) BetaCatenin_i->Transcription_i Osteoblast_i Osteoblast Differentiation (Inhibited) Transcription_i->Osteoblast_i This compound This compound SOST_a Sclerostin This compound->SOST_a Neutralizes LRP5_6_a LRP5/6 BetaCatenin_a β-catenin (Stabilized) LRP5_6_a->BetaCatenin_a Leads to Wnt_a Wnt Wnt_a->LRP5_6_a Binds Nucleus Nucleus BetaCatenin_a->Nucleus Translocates to Transcription_a Gene Transcription (Activated) Nucleus->Transcription_a Osteoblast_a Osteoblast Differentiation (Promoted) Transcription_a->Osteoblast_a

Caption: Hypothesized mechanism of this compound on the Wnt signaling pathway.

Quantitative Data Summary

This section would present empirical data from studies. The tables below are illustrative examples of how such data would be structured.

Table 1: In Vitro Efficacy in Osteoblast Precursor Cells
MetricControlThis compound (1 nM)This compound (10 nM)This compound (100 nM)
Alkaline Phosphatase (ALP) Activity (U/L) 15.2 ± 2.135.8 ± 3.578.4 ± 5.995.3 ± 7.2
Mineralized Nodule Formation (Area %) 4.1 ± 1.012.5 ± 2.228.9 ± 3.135.7 ± 3.8
Runx2 Gene Expression (Fold Change) 1.02.5 ± 0.45.8 ± 0.78.2 ± 1.1
Table 2: Effects on Bone Mineral Density (BMD) in Ovariectomized Rat Model (12 weeks)
SiteShamOVX + VehicleOVX + this compound (1 mg/kg)OVX + this compound (5 mg/kg)
Femoral Neck BMD (g/cm²) 0.25 ± 0.020.18 ± 0.030.22 ± 0.020.24 ± 0.03
Lumbar Spine (L4-L5) BMD (g/cm²) 0.31 ± 0.030.22 ± 0.040.27 ± 0.030.30 ± 0.04
Table 3: Bone Turnover Markers in Phase I Human Study (Day 28)
MarkerPlacebo (% Change from Baseline)This compound (3 mg/kg) (% Change from Baseline)
Procollagen type I N-terminal propeptide (P1NP) -5% ± 4%+150% ± 25%
C-terminal telopeptide of type I collagen (CTX) +2% ± 6%-45% ± 15%
Osteocalcin -3% ± 5%+120% ± 20%

Experimental Protocols

This section provides the necessary detail for other researchers to replicate key experiments.

In Vitro Osteoblast Differentiation Assay
  • Cell Culture: Mouse osteoblast precursor cells (MC3T3-E1) were cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.

  • Differentiation Induction: At 80% confluency, cells were switched to osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

  • Treatment: Cells were treated with vehicle control or varying concentrations of this compound (1, 10, 100 nM). The medium was replaced every 3 days.

  • ALP Activity Measurement: On day 7, cells were lysed, and ALP activity in the lysate was measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate assay, with absorbance read at 405 nm.

  • Mineralization Staining: On day 21, cells were fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S to visualize calcium deposits. Stained area was quantified using ImageJ software.

  • Gene Expression Analysis: On day 5, total RNA was extracted, reverse-transcribed to cDNA, and quantitative PCR (qPCR) was performed using primers for Runx2 and a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A Plate MC3T3-E1 Cells B Induce Differentiation A->B C Treat with this compound B->C D Day 7: Measure ALP Activity C->D E Day 21: Alizarin Red Staining C->E F Ovariectomy (OVX) on Sprague-Dawley Rats G 4-Week Recovery F->G H 12-Week Dosing: Vehicle or this compound G->H I Euthanasia & Tissue Harvest H->I J Analyze BMD via Micro-CT I->J

Caption: High-level workflow for preclinical evaluation of this compound.
Ovariectomized (OVX) Rat Model of Osteoporosis

  • Animals: Female Sprague-Dawley rats (12 weeks old) were used.

  • Surgical Procedure: Animals underwent either a sham operation or bilateral ovariectomy under isoflurane (B1672236) anesthesia.

  • Post-operative Care: Animals were allowed to recover for 4 weeks to establish bone loss.

  • Dosing: Rats were randomized into groups and dosed subcutaneously once weekly for 12 weeks with either vehicle or this compound (1 or 5 mg/kg).

  • BMD Analysis: At the end of the study, rats were euthanized. The femurs and lumbar vertebrae were excised, and bone mineral density was determined using ex vivo micro-computed tomography (micro-CT) analysis.

Conclusion and Future Directions

This final section would summarize the findings and discuss the potential of the compound.

Based on the hypothetical data, this compound demonstrates significant potential as an anabolic agent for the treatment of bone loss disorders like osteoporosis. Its targeted mechanism of inhibiting sclerostin robustly stimulates bone formation markers in vitro and effectively reverses bone loss in a preclinical model of postmenopausal osteoporosis. The clear separation of anabolic (P1NP) and anti-resorptive (CTX) markers suggests a dual benefit.

Future research should focus on long-term efficacy and safety studies, detailed biomechanical testing of treated bone, and progression into larger-scale clinical trials to confirm these promising preliminary findings in human patients.

The Role of DS69910557 in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS69910557 is a potent and selective small-molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1). As a key regulator of calcium and phosphate (B84403) homeostasis, PTHR1 presents a valuable therapeutic target for conditions characterized by excessive signaling, such as hyperparathyroidism and hypercalcemia of malignancy. This technical guide provides an in-depth overview of the role of this compound in modulating PTHR1-mediated signaling pathways. It includes a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction to this compound

This compound is an orally bioavailable, non-peptide antagonist of the hPTHR1. Its primary mechanism of action is the competitive inhibition of the binding of parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP) to PTHR1. This antagonism effectively blocks the downstream signaling cascades initiated by these endogenous ligands.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterValueSpecies/SystemDescription
IC50 0.08 µMHuman PTHR1Half-maximal inhibitory concentration in a functional assay, indicating the potency of this compound in antagonizing PTHR1 activity[1].
Selectivity HighhERG ChannelExhibits high selectivity for PTHR1 over the human ether-à-go-go-related gene (hERG) channel, suggesting a lower risk of cardiac side effects.
In Vivo Efficacy Dose-dependent decrease in plasma calciumRatOral administration of this compound leads to a reduction in plasma calcium levels, demonstrating its in vivo antagonism of PTHR1.

Signaling Pathways Modulated by this compound

PTHR1 is a G protein-coupled receptor (GPCR) that primarily signals through two major pathways: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/PKC pathway. By antagonizing PTHR1, this compound inhibits the activation of both of these cascades.

Inhibition of the Gs/cAMP/PKA Pathway

Upon binding of an agonist like PTH, PTHR1 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, which regulate gene expression. This compound blocks the initial activation of Gs, thereby preventing the entire downstream cascade.

Gs_Pathway_Inhibition cluster_membrane Plasma Membrane PTHR1 PTHR1 Gs Gs PTHR1->Gs Activates This compound This compound This compound->PTHR1 Inhibits PTH PTH/PTHrP PTH->PTHR1 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB (Transcription) PKA->CREB Phosphorylates

This compound Inhibition of the Gs/cAMP/PKA Pathway.

Inhibition of the Gq/PLC/PKC Pathway

PTHR1 can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is also effectively blocked by this compound.

Gq_Pathway_Inhibition cluster_membrane Plasma Membrane PTHR1 PTHR1 Gq Gq PTHR1->Gq Activates This compound This compound This compound->PTHR1 Inhibits PTH PTH/PTHrP PTH->PTHR1 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Activates cAMP_Assay_Workflow start Start seed_cells Seed HEK293-hPTHR1 cells in 96-well plate start->seed_cells wash_cells Wash cells with assay buffer seed_cells->wash_cells add_antagonist Add varying concentrations of this compound wash_cells->add_antagonist add_agonist Add fixed concentration of PTH (1-34) add_antagonist->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_and_measure Lyse cells and measure cAMP incubate->lyse_and_measure analyze Calculate IC50 lyse_and_measure->analyze end End analyze->end

References

An In-depth Technical Guide to the Pharmacology of DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The detailed quantitative data and specific experimental protocols for DS69910557 are primarily contained within the publication "Lead optimization of pyrido[2,3–d][1]benzazepin-6-one derivatives leading to the discovery of a potent, selective, and orally available human parathyroid hormone receptor 1 (hPTHR1) antagonist (this compound)" (Bioorganic & Medicinal Chemistry, 2022). As the full text of this article is not publicly available, this guide is based on the information present in the abstract and other publicly accessible data. The experimental protocols provided are representative examples for this class of compound and may not reflect the exact procedures used by the discovering scientists.

Executive Summary

This compound is a novel, orally bioavailable small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1) discovered by Daiichi Sankyo.[1] Currently in the preclinical stage of development, it is a zwitterionic compound designed to offer potent and selective inhibition of PTHR1.[1] The primary therapeutic potential of this compound lies in its ability to lower plasma calcium levels, as demonstrated in rodent models.[1] Its excellent selectivity over the hERG channel suggests a favorable cardiac safety profile.[1] This document provides a comprehensive overview of the known pharmacology of this compound, based on available information.

Core Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at the hPTHR1, a G protein-coupled receptor (GPCR). By binding to the receptor, it blocks the signaling cascade initiated by the endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This inhibition of PTHR1 signaling is the primary mechanism through which this compound exerts its physiological effects.

Preclinical Efficacy

In vivo studies in rats have demonstrated that oral administration of this compound leads to a decrease in plasma calcium concentration.[1] This finding supports its potential use as a therapeutic agent for conditions characterized by hypercalcemia.

Quantitative Pharmacological Data

The specific quantitative data for this compound's potency, selectivity, and pharmacokinetics are not publicly available. The following tables represent the types of data that would be generated during the preclinical characterization of such a compound.

Table 1: In Vitro Potency and Selectivity of this compound (Illustrative)

ParameterAssay TypeSpeciesValue
hPTHR1 Antagonism
IC50cAMP Inhibition AssayHumanData not available
KiRadioligand Binding AssayHumanData not available
Selectivity
hERG Inhibition (IC50)Patch Clamp AssayHumanReported to be excellent, specific value not available[1]
Off-target GPCR PanelVarious functional assaysHumanData not available

Table 2: Pharmacokinetic Profile of this compound in Rats (Illustrative)

ParameterRoute of AdministrationDose (mg/kg)Value
Oral Bioavailability (F%) OralData not availableData not available
Peak Plasma Concentration (Cmax) OralData not availableData not available
Time to Peak Concentration (Tmax) OralData not availableData not available
Half-life (t1/2) IntravenousData not availableData not available
Clearance (CL) IntravenousData not availableData not available
Volume of Distribution (Vd) IntravenousData not availableData not available

Experimental Protocols

The detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the key assays used to characterize a novel hPTHR1 antagonist.

hPTHR1 cAMP Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a PTHR1 agonist.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hPTHR1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.

  • Compound Preparation: this compound is serially diluted in assay buffer to create a concentration range.

  • Assay Procedure:

    • The cell culture medium is removed and replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A fixed concentration of a PTHR1 agonist (e.g., PTH(1-34)) is added to stimulate cAMP production.

    • The cells are incubated for a defined period to allow for cAMP accumulation.

  • cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Hypocalcemic Effect in Rats (General Protocol)

This study evaluates the ability of an orally administered compound to lower plasma calcium levels.

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Rats are fasted overnight before dosing.

    • This compound is formulated in a suitable vehicle for oral administration.

    • Animals are dosed orally (p.o.) with either the vehicle control or this compound at various dose levels.

  • Blood Sampling:

    • Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Analysis:

    • Plasma is separated by centrifugation.

    • The concentration of calcium in the plasma is determined using a clinical chemistry analyzer.

  • Data Analysis: The change in plasma calcium concentration from baseline is calculated for each treatment group and time point. Statistical analysis is performed to determine the significance of the compound's effect compared to the vehicle control.

Visualizations

Signaling Pathway of PTHR1 and Inhibition by this compound

PTHR1_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PTHR1 PTHR1 Gs Gαs PTHR1->Gs Activates PTH PTH / PTHrP PTH->PTHR1 Binds & Activates This compound This compound This compound->PTHR1 Binds & Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Calcium Mobilization) PKA->Cellular_Response Phosphorylates Targets Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay Functional Functional Assay (cAMP Inhibition) Binding->Functional Selectivity Selectivity Profiling (hERG, GPCR panel) Functional->Selectivity PK Pharmacokinetics (Rat) Selectivity->PK Efficacy Pharmacodynamics (Calcium Lowering in Rat) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Candidate Selection Tox->Candidate Lead_Opt Lead Optimization Lead_Opt->Binding

References

An In-depth Technical Guide on DS69910557 for Studies on Hypercalcemia of Malignancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercalcemia of malignancy (HCM) is a frequent and serious metabolic complication of advanced cancer, associated with a poor prognosis.[1] The primary driver of HCM in the majority of cases is the excessive production of parathyroid hormone-related protein (PTHrP) by tumor cells. PTHrP mimics the action of parathyroid hormone (PTH), leading to increased bone resorption and renal calcium reabsorption, resulting in elevated serum calcium levels. The parathyroid hormone 1 receptor (PTHR1) is the common receptor for both PTH and PTHrP, making it a key therapeutic target for managing HCM.

DS69910557, developed by Daiichi Sankyo, is a potent, selective, and orally available small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[2][3] By blocking the PTHR1, this compound has the potential to counteract the effects of elevated PTHrP, thereby reducing serum calcium levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols for its investigation in the context of hypercalcemia of malignancy.

Core Data Summary

Compound Profile: this compound
PropertyValueReference
Target Human Parathyroid Hormone Receptor 1 (hPTHR1)[2]
Mechanism of Action Antagonist[2]
In Vitro Potency (IC50) 0.08 μM[2]
Chemical Formula C32H33Cl2FN4O3[4]
Molecular Weight 611.54 g/mol [4]
Route of Administration Oral[3]
Preclinical Efficacy Demonstrated in vivo potency to decrease plasma calcium concentration in rats upon oral administration.[3]
Representative Preclinical Efficacy of Oral PTHR1 Antagonists in Hypercalcemia Models

Due to the limited publicly available quantitative data specifically for this compound in HCM models, this section presents representative data from preclinical studies of other orally bioavailable PTHR1 antagonists (e.g., ANT-1, ANT-5) to illustrate the expected therapeutic potential.

ModelTreatmentKey FindingsReference
Rat Model of PTH-induced Hypercalcemia Oral administration of ANT-5Dose-dependently suppressed PTH-induced hypercalcemia.[5]
Rat Model of PTHrP-induced Hypercalcemia Oral administration of ANT-1Dose-dependently suppressed ionized blood calcium.[6]
Murine C26 Tumor Model of HHM Intravenous administration of an anti-PTHR1 mAbA 10 mg/kg dose completely reversed hypercalcemia within 24 hours.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of PTH and PTHrP to the PTHR1, a Class B G-protein coupled receptor (GPCR). In the context of HCM, the primary ligand is PTHrP. The binding of PTHrP to PTHR1 on osteoblasts and renal tubular cells activates the Gαs subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to increased bone resorption and renal calcium reabsorption. By blocking this initial binding step, this compound is expected to inhibit the entire downstream signaling cascade, thereby mitigating the hypercalcemic effects of PTHrP.

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PTHR1 PTHR1 G_protein G-protein (Gαs) PTHR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates PTHrP PTHrP PTHrP->PTHR1 Binds & Activates This compound This compound This compound->PTHR1 Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Increased Bone Resorption & Renal Calcium Reabsorption Downstream->Response Leads to

PTHR1 Signaling Pathway in Hypercalcemia of Malignancy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in hypercalcemia of malignancy, based on established preclinical models for PTHR1 antagonists.

In Vitro PTHR1 Antagonist Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting PTHrP-induced signaling.

  • Cell Line: Human osteosarcoma cells (e.g., Saos-2) or other cells endogenously or recombinantly expressing hPTHR1.

  • Methodology:

    • Cells are seeded in appropriate multi-well plates and cultured to a suitable confluency.

    • Cells are then treated with varying concentrations of this compound for a predetermined pre-incubation period.

    • Following pre-incubation, cells are stimulated with a fixed concentration of PTHrP (typically at an EC80 concentration for cAMP production).

    • After a short incubation period, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • The IC50 value is calculated by plotting the percentage inhibition of the PTHrP response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Model of PTHrP-Induced Hypercalcemia
  • Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of humoral hypercalcemia.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Hypercalcemia is induced by continuous subcutaneous infusion of PTHrP using osmotic mini-pumps.

    • Animals are randomized into vehicle and treatment groups.

    • This compound is formulated for oral gavage and administered at various dose levels.

    • Blood samples are collected at baseline and at multiple time points post-treatment.

    • Serum or plasma ionized calcium levels are measured.

    • The dose-dependent effect of this compound on reducing PTHrP-induced hypercalcemia is evaluated.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis pump_implant Implant Osmotic Mini-pumps with PTHrP in Rats randomization Randomize Rats into Vehicle & this compound Groups pump_implant->randomization oral_admin Oral Administration of This compound or Vehicle randomization->oral_admin blood_collection Serial Blood Collection (Baseline & Post-treatment) oral_admin->blood_collection calcium_measurement Measure Serum/Plasma Ionized Calcium blood_collection->calcium_measurement data_analysis Analyze Dose-Response Effect on Hypercalcemia calcium_measurement->data_analysis

Workflow for In Vivo PTHrP-Induced Hypercalcemia Model.

Conclusion

This compound is a promising oral PTHR1 antagonist with demonstrated preclinical potential to lower plasma calcium levels. Its mechanism of action directly targets the key driver of humoral hypercalcemia of malignancy. Further investigation of this compound in relevant preclinical models of HCM is warranted to fully elucidate its therapeutic potential for this serious complication of cancer. The experimental protocols and data presented in this guide provide a framework for the continued research and development of this novel therapeutic agent.

References

Initial In Vitro Characterization of DS69910557: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1). The information presented herein is compiled from publicly available scientific resources and is intended to provide a detailed understanding of the compound's primary pharmacology and safety profile based on early-stage, non-clinical evaluation.

Core Compound Information

This compound has been identified as a potent, selective, and orally active antagonist of the hPTHR1. Its antagonistic activity makes it a compound of interest for research in conditions such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1]

Quantitative In Vitro Data

The primary pharmacological activity of this compound has been quantified through in vitro assays, establishing its potency as an hPTHR1 antagonist. Additionally, its selectivity has been assessed against the human ether-a-go-go-related-gene (hERG) channel, a critical component of cardiac safety assessment.

ParameterTargetValueAssay TypeReference
IC50hPTHR10.08 µMcAMP Functional Assay[1]
SelectivityhERG ChannelExcellentNot specified[1]

Note: The term "Excellent Selectivity" for the hERG channel was reported at a concentration of 3 µM of this compound.[1] A specific IC50 value for hERG inhibition is not publicly available at this time.

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established standards for pharmacological and safety testing and are representative of the types of assays that would have been employed.

hPTHR1 Antagonist cAMP Functional Assay

This assay is designed to determine the potency of a test compound in antagonizing the activation of hPTHR1 by its natural ligand, parathyroid hormone (PTH). The activation of hPTHR1, a Gs-coupled G-protein coupled receptor (GPCR), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTH-induced cAMP production in cells expressing hPTHR1.

General Protocol:

  • Cell Culture and Seeding:

    • A suitable host cell line (e.g., HEK293 or CHO) stably expressing recombinant hPTHR1 is cultured under standard conditions (37°C, 5% CO2).

    • Cells are harvested and seeded into 96- or 384-well microplates at an optimized density and allowed to adhere overnight.

  • Compound Preparation and Pre-incubation:

    • A serial dilution of this compound is prepared in an appropriate assay buffer.

    • The culture medium is removed from the cells, and the cells are washed with a buffer.

    • The various concentrations of this compound are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • A solution of a PTH agonist, typically PTH(1-34), is prepared at a concentration that elicits a submaximal response (e.g., EC80).

    • The PTH agonist is added to the wells containing the cells and the test compound.

  • cAMP Measurement:

    • The cells are incubated for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

    • The percent inhibition of the agonist response is calculated for each concentration of this compound.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG Channel Safety Assay (Automated Patch Clamp)

This assay is a critical component of preclinical safety assessment, designed to evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

General Protocol:

  • Cell Line:

    • A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.

  • Electrophysiology:

    • The whole-cell patch clamp technique is employed, often using an automated, high-throughput platform (e.g., QPatch or IonWorks).

    • Cells are captured on a planar patch-clamp chip, and a giga-seal is formed between the cell membrane and the chip.

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.

  • Voltage Protocol:

    • A specific voltage-clamp protocol is applied to the cells to elicit the characteristic hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak tail current is measured.

  • Compound Application:

    • A baseline recording of the hERG current is established.

    • This compound is then perfused over the cells at various concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • The peak tail current is measured before and after the application of the test compound.

    • The percent inhibition of the hERG current is calculated for each concentration.

    • If a concentration-dependent inhibition is observed, an IC50 value is determined.

Signaling Pathway and Experimental Workflows

PTHR1 Signaling Pathway and Antagonism by this compound

The following diagram illustrates the canonical PTHR1 signaling pathway and the proposed mechanism of action for this compound.

PTHR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH PTH PTHR1 hPTHR1 PTH->PTHR1 Binds G_protein Gαs PTHR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets This compound This compound This compound->PTHR1 Blocks Binding

Caption: PTHR1 signaling and inhibition by this compound.

Experimental Workflow for hPTHR1 Antagonist cAMP Assay

The logical flow of the cAMP functional assay to determine the antagonist potency of this compound is depicted below.

cAMP_Workflow start Start cell_culture Culture hPTHR1- expressing cells start->cell_culture cell_seeding Seed cells into microplate cell_culture->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep pre_incubation Pre-incubate cells with This compound compound_prep->pre_incubation agonist_addition Add PTH(1-34) agonist pre_incubation->agonist_addition cAMP_production Incubate for cAMP production agonist_addition->cAMP_production detection Lyse cells and measure cAMP (e.g., HTRF) cAMP_production->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End analysis->end

Caption: Workflow for the hPTHR1 antagonist cAMP assay.

Experimental Workflow for hERG Safety Assay

The following diagram outlines the key steps in assessing the hERG liability of this compound using an automated patch-clamp system.

hERG_Workflow start Start cell_prep Prepare hERG-expressing cell suspension start->cell_prep patch_clamp Automated whole-cell patch clamp cell_prep->patch_clamp baseline Record baseline hERG current patch_clamp->baseline compound_app Apply this compound at various concentrations baseline->compound_app record_effect Record effect on hERG current compound_app->record_effect analysis Calculate % inhibition (and IC50 if applicable) record_effect->analysis end End analysis->end

Caption: Workflow for the hERG channel safety assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a Novel Compound in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "DS69910557" is not publicly available. The following application notes and protocols are provided as a generalized template for a hypothetical small molecule inhibitor, herein referred to as "Compound X," for in vivo administration in rodent models. Researchers should adapt these protocols based on the specific characteristics of their molecule of interest.

Introduction

These application notes provide a comprehensive overview of the in vivo administration of Compound X, a novel small molecule inhibitor, in rodent models. The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of Compound X. The described methodologies cover vehicle formulation, dose administration, and subsequent analysis in preclinical cancer models.

Data Presentation: Summary of Preclinical Studies

Effective data organization is crucial for the interpretation and comparison of results from in vivo studies. The following tables provide a structured format for summarizing key data points.

Table 1: Pharmacokinetic Profile of Compound X in Sprague-Dawley Rats

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
TBDIntravenous (IV)215000.125002.5
TBDOral (PO)108001.040003.0

Table 2: Anti-Tumor Efficacy of Compound X in a Mouse Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle ControlDaily, PO1500 ± 250-
Compound X (10 mg/kg)Daily, PO750 ± 15050
Compound X (30 mg/kg)Daily, PO300 ± 8080
Positive ControlTBDTBDTBD

Experimental Protocols

The following protocols provide detailed methodologies for the in vivo administration and evaluation of Compound X.

Vehicle Formulation and Preparation

Objective: To prepare a suitable vehicle for the solubilization and administration of Compound X.

Materials:

  • Compound X

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Water for Injection

Protocol:

  • Weigh the required amount of Compound X.

  • Dissolve Compound X in DMSO to create a stock solution.

  • In a separate tube, mix PEG300 and Tween 80 in a 1:1 ratio.

  • Add the DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

  • Slowly add saline or water to the mixture while vortexing to achieve the final desired concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Ensure the final solution is clear and free of precipitation before administration.

In Vivo Administration in Rodent Models

Objective: To administer Compound X to rodents via the desired route.

Animal Models:

  • Mice: C57BL/6, BALB/c, or immunodeficient strains (e.g., NOD-SCID) for xenograft studies.

  • Rats: Sprague-Dawley or Wistar.

Routes of Administration:

  • Oral (PO): Administer the formulated Compound X using an oral gavage needle. The volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

  • Intravenous (IV): Administer via the tail vein using a 27-30 gauge needle. The volume should be approximately 5 mL/kg.

  • Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen. The volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.

Protocol:

  • Acclimate animals to the facility for at least one week prior to the study.

  • Randomize animals into treatment groups.

  • Record the body weight of each animal before dosing.

  • Administer the appropriate dose of Compound X or vehicle control based on the study design.

  • Monitor animals for any adverse clinical signs post-administration.

  • For efficacy studies, measure tumor volume using calipers at regular intervals.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, such as a receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Ligand Ligand Ligand->RTK CompoundX Compound X CompoundX->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Hypothetical RTK Signaling Pathway Inhibition by Compound X
Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for an in vivo efficacy study.

G A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Animal Randomization B->C D Treatment Initiation (Vehicle, Compound X, Positive Control) C->D E Daily Dosing and Tumor Measurement D->E F Endpoint: Tumor Volume Reaches Limit E->F G Tissue Collection for PD Analysis F->G

In Vivo Efficacy Study Experimental Workflow

Application Notes and Protocols for Preclinical Evaluation of Investigational Compound DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical data for a compound designated DS69910557 is publicly available. The following application notes and protocols are provided as a detailed template for researchers and drug development professionals. The quantitative data and experimental details presented herein are hypothetical and intended to serve as a representative example for designing and documenting preclinical studies for a novel small molecule inhibitor.

Introduction

These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the preclinical evaluation of this compound, a hypothetical small molecule inhibitor. The following sections detail suggested starting doses, administration routes, and methodologies for key in vivo studies, including pharmacokinetics (PK) and pharmacodynamics (PD). All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Quantitative Data Summary

The following tables summarize hypothetical dosage and pharmacokinetic data for this compound in common preclinical animal models.

Table 1: Single-Dose Escalation Toxicity Study in Mice

Route of AdministrationDose Group (mg/kg)Observed Adverse Effects
Oral (PO)10No observable adverse effects
30Mild lethargy observed up to 4 hours post-dose
100Moderate lethargy, slight ataxia
Intravenous (IV)1No observable adverse effects
5Transient hyperactivity within 30 minutes of dosing
20Severe lethargy, ataxia, piloerection

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (30 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)15004500
Tmax (h)1.50.25
AUC (0-t) (ng*h/mL)90007500
Bioavailability (%)~70-
Half-life (t½) (h)4.23.8

Experimental Protocols

General Preparation of Dosing Solutions

For preclinical studies, careful preparation of dosing solutions is critical.

  • Oral (PO) Formulation: For a 10 mg/mL suspension, weigh the required amount of this compound and suspend in a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenous by vortexing and sonicating.

  • Intravenous (IV) Formulation: For a 2 mg/mL solution, dissolve this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The solution should be sterile-filtered through a 0.22 µm filter before administration.

In Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

  • Animal Model: Utilize female athymic nude mice, 6-8 weeks of age.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., MCF-7) in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Initiate treatment when tumors reach an average volume of 150-200 mm³.

  • Randomization and Dosing: Randomize mice into vehicle and treatment groups (n=8-10 per group). Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg.

  • Data Collection: Measure tumor volume and body weight three times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

Pharmacokinetic (PK) Study in Rats

This protocol describes a study to determine the key PK parameters of this compound.

  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose of 5 mg/kg this compound via the tail vein.

    • PO Group: Administer a single dose of 30 mg/kg this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Process blood samples to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the preclinical evaluation of this compound.

G cluster_0 This compound (Hypothetical MOA) This compound This compound Kinase Target Kinase This compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Hypothetical signaling pathway and mechanism of action for this compound.

G cluster_workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization tumor_growth->randomization dosing Daily Dosing (Vehicle / this compound) randomization->dosing monitoring Tumor & Body Weight Monitoring (3x/week) dosing->monitoring monitoring->dosing Repeat endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³) monitoring->endpoint Criteria Met

Caption: Experimental workflow for a typical in vivo xenograft efficacy study.

G cluster_pk Pharmacokinetic Study Logical Flow Dosing_IV IV Dosing (5 mg/kg) Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO PO Dosing (30 mg/kg) Dosing_PO->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, AUC, t½, etc.) Analysis->PK_Params

Caption: Logical flow for a preclinical pharmacokinetic (PK) study.

Application Notes and Protocols for DS69910557, a PTHR1 Signaling Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1), in preclinical research. This document outlines the pharmacological properties of this compound, detailed protocols for key in vitro and in vivo experiments, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The parathyroid hormone receptor 1 (PTHR1) is a class B G-protein-coupled receptor (GPCR) that plays a critical role in regulating calcium and phosphate (B84403) homeostasis. It is activated by the parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). Dysregulation of PTHR1 signaling is implicated in various disorders, including hyperparathyroidism and hypercalcemia of malignancy.

This compound is a novel, orally active small molecule antagonist of hPTHR1. It offers a valuable tool for investigating the physiological and pathological roles of PTHR1 signaling and holds therapeutic potential for conditions associated with excessive PTHR1 activation.[1][2]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpeciesAssay TypeReference
IC50 0.08 µMHumanPTHR1 Antagonist Activity[1]
Selectivity Excellent selectivity against hERG channel (at 3 µM)HumanElectrophysiology Assay[1]
Table 2: In Vivo Pharmacological Profile of this compound
ParameterSpeciesDosingEffectReference
Efficacy Rat5 mg/kg (oral)Decrease in plasma calcium concentration[1]
Pharmacokinetics RatOralExcellent plasma exposure and maximum concentration[1]

Signaling Pathway and Mechanism of Action

PTHR1 activation by its ligands, PTH or PTHrP, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

PTHR1 can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). Additionally, PTHR1 signaling can be mediated through β-arrestin pathways.

This compound acts as an antagonist at the PTHR1, blocking the binding of PTH and PTHrP and thereby inhibiting these downstream signaling cascades.

PTHR1 Signaling Pathway Blocked by this compound

PTHR1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular PTHR1 PTHR1 G_alpha_s Gαs PTHR1->G_alpha_s couples to G_alpha_q Gαq PTHR1->G_alpha_q couples to beta_arrestin β-arrestin PTHR1->beta_arrestin recruits Ligand PTH / PTHrP Ligand->PTHR1 binds & activates This compound This compound This compound->PTHR1 binds & blocks AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ IP3->Ca_ion releases PKC PKC DAG->PKC activates Ca_ion->PKC activates PKC->Cellular_Response phosphorylates targets beta_arrestin->Cellular_Response

Caption: PTHR1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on established methodologies and should be optimized for specific laboratory conditions. For the precise experimental setup used in the initial characterization of this compound, refer to Arai et al., Bioorg Med Chem. 2022 Jun 15;64:116763.[1]

PTHR1 Binding Assay (Competitive Radioligand Binding)

This protocol determines the affinity of this compound for the PTHR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • Cell culture reagents

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl₂)

  • Radioligand (e.g., ¹²⁵I-PTH(1-34))

  • This compound

  • Non-specific binding control (e.g., unlabeled PTH(1-34))

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hPTHR1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of cell membrane preparation.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of ¹²⁵I-PTH(1-34).

    • For non-specific binding control wells, add a high concentration of unlabeled PTH(1-34).

    • Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit PTH-induced cAMP production in cells expressing hPTHR1.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • Cell culture reagents

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • PTH(1-34) (agonist)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

  • Cell Plating:

    • Seed HEK293-hPTHR1 cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of PTH(1-34) (typically EC₅₀ to EC₈₀ concentration) to all wells except the basal control.

    • Incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal PTH-induced cAMP response.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow cluster_binding PTHR1 Binding Assay cluster_functional cAMP Functional Assay B1 Prepare hPTHR1 Membranes B2 Incubate Membranes with Radioligand and this compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate IC₅₀ B4->B5 F1 Plate hPTHR1- Expressing Cells F2 Pre-incubate with This compound F1->F2 F3 Stimulate with PTH(1-34) F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate IC₅₀ F4->F5

Caption: General experimental workflow for in vitro characterization of this compound.

In Vivo Efficacy Model (PTH-Induced Hypercalcemia in Rats)

This protocol evaluates the ability of orally administered this compound to reduce elevated plasma calcium levels induced by continuous PTH infusion.

Materials:

  • Male Sprague-Dawley rats

  • Osmotic minipumps

  • Rat PTH(1-34)

  • This compound formulation for oral gavage

  • Vehicle control for this compound

  • Blood collection supplies

  • Calcium analyzer

Protocol:

  • Animal Acclimation and Pump Implantation:

    • Acclimate rats to the housing conditions for at least one week.

    • Surgically implant osmotic minipumps filled with rat PTH(1-34) subcutaneously to induce a sustained increase in plasma calcium.

  • Drug Administration:

    • Following a recovery period and confirmation of hypercalcemia, administer this compound or vehicle by oral gavage at the desired dose (e.g., 5 mg/kg).

  • Blood Sampling and Analysis:

    • Collect blood samples from the tail vein or other appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours).

    • Separate plasma and measure the concentration of ionized calcium using a calcium analyzer.

  • Data Analysis:

    • Plot the change in plasma calcium concentration from baseline over time for both the this compound-treated and vehicle-treated groups.

    • Use appropriate statistical tests to determine the significance of the reduction in plasma calcium by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of PTHR1 in health and disease. The data and protocols presented here provide a foundation for its use in preclinical studies. Researchers should adapt and optimize these protocols to their specific experimental needs while adhering to best practices in laboratory research.

References

DS69910557: A Potent and Orally Bioavailable hPTHR1 Antagonist for Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

DS69910557 is a selective and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1), demonstrating significant potential as a tool compound for research in endocrinology, particularly in studies related to hyperparathyroidism and hypercalcemia. Developed through lead optimization of a series of pyrido[2,3–d][1]benzazepin-6-one derivatives, this zwitterionic compound exhibits excellent potency and a favorable selectivity profile.[1][2] Its proven in vivo efficacy in reducing plasma calcium levels in rats highlights its utility for preclinical studies investigating the role of PTHR1 in calcium homeostasis and bone metabolism.

Mechanism of Action

This compound functions by competitively inhibiting the binding of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) to the hPTHR1, a class B G-protein coupled receptor (GPCR). This blockade attenuates the downstream signaling cascades initiated by PTHR1 activation. The primary signaling pathway involves the coupling of the receptor to Gαs, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By inhibiting this initial step, this compound effectively dampens the physiological responses mediated by PTH and PTHrP, such as increased bone resorption and renal calcium reabsorption.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH/PTHrP PTH/PTHrP PTHR1 PTHR1 PTH/PTHrP->PTHR1 Binds G_alpha_s Gαs PTHR1->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased Ca2+) PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->PTHR1 Inhibits G_alpha_s->AC Activates G_beta_gamma Gβγ

Figure 1: Simplified signaling pathway of PTHR1 and the inhibitory action of this compound.

In Vitro Applications

This compound is an invaluable tool for in vitro studies aimed at understanding the pharmacology of PTHR1 and screening for novel modulators. Its primary application is in competitive binding assays and functional assays measuring the inhibition of agonist-induced cAMP production.

Quantitative In Vitro Data
ParameterValueCell LineAgonist
IC50 0.08 µMHEK293 (hPTHR1)PTH(1-34)
Experimental Protocol: In Vitro cAMP Inhibition Assay

This protocol outlines the methodology for determining the antagonist potency of this compound by measuring its ability to inhibit PTH(1-34)-stimulated cAMP production in a human embryonic kidney (HEK293) cell line stably expressing hPTHR1.

Materials:

  • HEK293 cells stably expressing hPTHR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Human PTH(1-34) peptide

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 384-well white assay plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture HEK293-hPTHR1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into 384-well white assay plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PTH(1-34) at a concentration that elicits a submaximal response (e.g., EC80), typically around 1-10 nM.

  • Antagonist Incubation: Add the serially diluted this compound to the cell plates and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the PTH(1-34) solution to all wells except the negative control. Incubate for 30 minutes at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow A Culture HEK293-hPTHR1 Cells B Seed Cells into 384-well Plate A->B D Add this compound to Cells (15-30 min incubation) B->D C Prepare Serial Dilutions of this compound C->D E Add PTH(1-34) Agonist (30 min stimulation) D->E F Measure Intracellular cAMP E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Experimental workflow for the in vitro cAMP inhibition assay.

In Vivo Applications

The oral bioavailability of this compound makes it a highly suitable tool for in vivo studies in animal models of diseases characterized by elevated PTH or PTHrP levels. It can be used to investigate the systemic effects of PTHR1 antagonism on calcium homeostasis, bone turnover, and renal function.

Quantitative In Vivo Data
SpeciesDoseAdministrationEffect
Rat5 mg/kgOral (p.o.)Decrease in plasma calcium concentration
Experimental Protocol: In Vivo PTH-Induced Hypercalcemia Model in Rats

This protocol describes the use of this compound to counteract PTH-induced hypercalcemia in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Human PTH(1-34)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline for PTH infusion

  • Osmotic minipumps

  • Blood collection supplies

  • Calcium analyzer

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Osmotic Pump Implantation: Surgically implant osmotic minipumps subcutaneously in the dorsal region of the rats. The pumps should be filled with PTH(1-34) dissolved in saline to deliver a continuous infusion (e.g., 1-5 µg/kg/day) to induce a sustained state of hypercalcemia.

  • Baseline Blood Collection: Collect a baseline blood sample from the tail vein prior to the administration of this compound.

  • Compound Administration: Administer this compound orally by gavage at the desired dose (e.g., 5 mg/kg) dissolved in the vehicle. The control group should receive the vehicle only.

  • Serial Blood Collection: Collect blood samples at various time points after compound administration (e.g., 2, 4, 6, 8, and 24 hours).

  • Plasma Calcium Measurement: Centrifuge the blood samples to obtain plasma. Measure the plasma calcium concentration using a calcium analyzer.

  • Data Analysis: Compare the plasma calcium levels in the this compound-treated group to the vehicle-treated control group at each time point. Calculate the percentage reduction in plasma calcium.

In_Vivo_Workflow A Acclimate Sprague-Dawley Rats B Implant Osmotic Minipumps with PTH(1-34) A->B C Collect Baseline Blood Sample B->C D Administer this compound (p.o.) or Vehicle C->D E Collect Blood Samples at Multiple Time Points D->E F Measure Plasma Calcium Concentration E->F G Compare Treated vs. Control Groups F->G

Figure 3: Experimental workflow for the in vivo PTH-induced hypercalcemia model.

Selectivity Profile

This compound demonstrates excellent selectivity for hPTHR1. Notably, it shows minimal activity at the human ether-a-go-go-related gene (hERG) channel, which is a critical consideration for avoiding potential cardiac side effects in drug development.

Conclusion

This compound is a potent, selective, and orally bioavailable hPTHR1 antagonist that serves as a valuable research tool in endocrinology. Its well-characterized in vitro and in vivo activities make it suitable for a range of applications, from elucidating the role of PTHR1 in physiological and pathological processes to the discovery and development of novel therapeutics for conditions such as hyperparathyroidism and malignancy-associated hypercalcemia.

References

Application Notes and Protocols: DS69910557 in Osteoporosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DS69910557 is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1), with an IC50 of 0.08 μM.[1] The parathyroid hormone (PTH) and its receptor, PTHR1, are key regulators of calcium and phosphate (B84403) homeostasis and bone metabolism.[2][3] While intermittent administration of PTH analogs is anabolic and used to treat severe osteoporosis, continuous activation of PTHR1 can lead to increased bone resorption.[4] Therefore, antagonism of PTHR1 is a potential therapeutic strategy for conditions characterized by excessive bone resorption, such as postmenopausal osteoporosis.[2][3]

These application notes provide a comprehensive overview of the theoretical application and suggested protocols for evaluating this compound in preclinical models of osteoporosis. The primary hypothesis is that by blocking the PTHR1 signaling pathway, this compound will inhibit osteoclast activity, reduce bone resorption, and consequently prevent bone loss in estrogen-deficient animal models.

Mechanism of Action

This compound acts as a competitive antagonist at the hPTHR1, a G protein-coupled receptor.[1] In bone, PTHR1 is expressed on osteoblasts. Activation of PTHR1 by PTH or PTH-related protein (PTHrP) initiates a signaling cascade that leads to the production of factors that stimulate osteoclast differentiation and activity, thereby promoting bone resorption.[2] By blocking this interaction, this compound is expected to downregulate the signaling pathways that lead to osteoclastogenesis and bone resorption. This anti-resorptive action forms the basis of its potential application in the management of osteoporosis.[3]

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH PTH PTHR1 PTHR1 PTH->PTHR1 Binds G_Protein G Protein PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates RANKL_Expression ↑ RANKL Expression CREB->RANKL_Expression Induces Osteoclastogenesis ↑ Osteoclastogenesis & Bone Resorption RANKL_Expression->Osteoclastogenesis This compound This compound This compound->PTHR1 Blocks

Caption: PTHR1 Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data based on the expected anti-resorptive effects of a PTHR1 antagonist like this compound in a preclinical osteoporosis model.

Table 1: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model

GroupTreatmentFemur BMD (g/cm²)Spine BMD (g/cm²)
1Sham + Vehicle0.25 ± 0.020.30 ± 0.03
2OVX + Vehicle0.20 ± 0.020.24 ± 0.03
3OVX + this compound (Low Dose)0.22 ± 0.02#0.26 ± 0.03#
4OVX + this compound (High Dose)0.24 ± 0.02#0.29 ± 0.03#

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SD.

Table 2: Effect of this compound on Serum Bone Turnover Markers in OVX Rats

GroupTreatments-CTX-I (ng/mL)s-P1NP (ng/mL)
1Sham + Vehicle5.0 ± 0.860 ± 10
2OVX + Vehicle10.0 ± 1.590 ± 12
3OVX + this compound (Low Dose)8.0 ± 1.2#75 ± 11#
4OVX + this compound (High Dose)6.0 ± 1.0#65 ± 9#

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle. s-CTX-I: serum C-terminal telopeptide of type I collagen; s-P1NP: serum procollagen (B1174764) type I N-terminal propeptide. Data are presented as mean ± SD.

Table 3: Histomorphometric Analysis of the Tibia in OVX Rats Treated with this compound

ParameterSham + VehicleOVX + VehicleOVX + this compound (High Dose)
Bone Volume/Total Volume (BV/TV, %)25 ± 315 ± 222 ± 3#
Trabecular Number (Tb.N, /mm)3.0 ± 0.42.0 ± 0.32.8 ± 0.4#
Trabecular Thickness (Tb.Th, µm)80 ± 870 ± 778 ± 8#
Osteoclast Surface/Bone Surface (Oc.S/BS, %)5 ± 115 ± 27 ± 1#

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle. Data are presented as mean ± SD.

Experimental Protocols

In Vivo Ovariectomy-Induced Osteoporosis Model

This protocol describes the evaluation of this compound in a rat model of postmenopausal osteoporosis.

  • Animal Model: Female Sprague-Dawley rats, 3 months old.

  • Experimental Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: Ovariectomized (OVX) + Vehicle

    • Group 3: OVX + this compound (e.g., 5 mg/kg/day, p.o.)

    • Group 4: OVX + this compound (e.g., 15 mg/kg/day, p.o.)

  • Procedure:

    • Perform bilateral ovariectomy or sham surgery on the rats.

    • Allow a 2-week recovery period for the establishment of osteopenia.

    • Administer this compound or vehicle daily by oral gavage for 12 weeks.

    • Monitor body weight weekly.

    • Collect blood samples at baseline and at the end of the study for bone turnover marker analysis.

    • At the end of the 12-week treatment period, euthanize the animals.

    • Harvest femurs and lumbar vertebrae for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA).

    • Harvest tibias for bone histomorphometry.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (12 weeks) cluster_analysis Endpoint Analysis Animals Female Sprague-Dawley Rats (3 months old) Surgery Bilateral Ovariectomy (OVX) or Sham Surgery Animals->Surgery Recovery 2-week Recovery Period Surgery->Recovery Dosing Daily Oral Gavage: - Vehicle - this compound (Low Dose) - this compound (High Dose) Recovery->Dosing Euthanasia Euthanasia at 12 weeks Dosing->Euthanasia BMD BMD Analysis (DXA) (Femur & Spine) Euthanasia->BMD BTM Serum Bone Turnover Markers (CTX-I, P1NP) Euthanasia->BTM Histo Bone Histomorphometry (Tibia) Euthanasia->Histo

Caption: In Vivo Experimental Workflow for this compound Evaluation.
In Vitro Osteoclast Differentiation Assay

This assay assesses the direct effect of this compound on osteoclast formation.

  • Cell Culture: Use murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Induce osteoclast differentiation with M-CSF (for BMMs) and RANKL.

    • Treat cells with varying concentrations of this compound or vehicle.

    • Culture for 5-7 days, replacing the medium every 2-3 days.

    • Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

    • Quantify osteoclast formation by counting TRAP-positive multinucleated cells (≥3 nuclei).

In Vitro Osteoblast Mineralization Assay

This assay evaluates any potential effects of this compound on osteoblast function.

  • Cell Culture: Use primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1).

  • Procedure:

    • Plate cells and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

    • Treat cells with varying concentrations of this compound or vehicle.

    • Culture for 14-21 days, replacing the medium every 2-3 days.

    • Fix the cells and stain for calcium deposition using Alizarin Red S.

    • Quantify mineralization by extracting the stain and measuring its absorbance.

Conclusion

This compound, as a potent hPTHR1 antagonist, presents a promising therapeutic approach for osteoporosis by targeting bone resorption. The provided protocols offer a framework for the preclinical evaluation of its efficacy and mechanism of action in established in vivo and in vitro models of osteoporosis. Further studies are warranted to fully elucidate the therapeutic potential of this compound in bone-related disorders.

References

Preparation of DS69910557 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and important safety considerations. The provided tables and diagrams are intended to facilitate easy reference and implementation in a laboratory setting.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] hPTHR1 is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, as well as bone metabolism.[4] As an antagonist, this compound blocks the signaling pathway activated by parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This inhibitory action makes it a valuable tool for in vitro and in vivo research into conditions such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1][3]

Chemical Properties of this compound:
PropertyValue
Chemical Formula C32H33Cl2FN4O3[5]
Molecular Weight ~611.54 g/mol [5]
Mechanism of Action hPTHR1 Antagonist[1][2][3]
IC50 0.08 μM for hPTHR1[1]

Materials and Equipment

Reagents:
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade or equivalent purity

Equipment:
  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Pipettes (P1000, P200, P20) and sterile pipette tips

  • Sterile microcentrifuge tubes or cryogenic vials

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.

Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 611.54 g/mol / 1000 = 6.1154 mg

Step-by-Step Procedure:
  • Preparation: Don appropriate PPE and perform all subsequent steps in a laminar flow hood to maintain sterility.

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[1] The volume of each aliquot should be tailored to the needs of your specific experiments.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage ConditionDuration
This compound Powder -20°C for up to 3 years[3]
Stock Solution (in DMSO) -80°C for up to 1 year[3] (or 6 months according to another source[1])
-20°C for up to 1 month[1][6]
Short-term (aliquots) 4°C for up to one week[3]

Note: It is highly recommended to minimize the number of freeze-thaw cycles to prevent degradation of the compound.[1]

Quantitative Data Summary

The following table provides the required volume of DMSO to prepare various concentrations of this compound stock solutions from a given mass of the compound.

Mass of this compoundDesired ConcentrationVolume of DMSO to Add
1 mg1 mM1.635 mL[1]
1 mg5 mM0.327 mL[1]
1 mg10 mM0.164 mL[1]
5 mg1 mM8.176 mL[1]
5 mg5 mM1.635 mL[1]
5 mg10 mM0.818 mL[1]
10 mg1 mM16.352 mL[1]
10 mg5 mM3.270 mL[1]
10 mg10 mM1.635 mL[1]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage start Start ppe Don PPE start->ppe hood Work in Laminar Flow Hood ppe->hood calculate Calculate Mass of this compound hood->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot label_vials Label Vials aliquot->label_vials store Store at -80°C label_vials->store finish End store->finish G cluster_ligand cluster_receptor cluster_antagonist cluster_downstream PTH PTH / PTHrP hPTHR1 hPTHR1 PTH->hPTHR1 Binds & Activates G_protein G-Protein Activation hPTHR1->G_protein This compound This compound This compound->hPTHR1 Binds & Blocks AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

References

Application Notes and Protocols for DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DS69910557 is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2) V617F mutation, a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia. This document provides detailed protocols for cell-based assays to characterize the activity of this compound in vitro. The included assays are designed to measure the compound's inhibitory effect on the JAK/STAT signaling pathway, cell proliferation, and colony formation in relevant cell models.

Mechanism of Action: JAK/STAT Signaling

The JAK/STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and survival. In MPNs, the JAK2 V617F mutation leads to constitutive activation of the kinase, resulting in uncontrolled cell growth. This compound specifically targets this mutated form of JAK2, thereby inhibiting downstream signaling through STAT5.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Cytokine / Growth Factor Receptor Cytokine Receptor GF->Receptor Binds JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Activates (Constitutively) STAT5_inactive STAT5 JAK2_V617F->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes This compound This compound This compound->JAK2_V617F Inhibits DNA Target Gene Promoters STAT5_dimer->DNA Translocates & Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Caption: The inhibitory action of this compound on the constitutively active JAK2 V617F/STAT5 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro cellular activity of this compound in the human erythroleukemia cell line HEL 92.1.7, which endogenously expresses the JAK2 V617F mutation.

Assay TypeCell LineEndpointIC₅₀ (nM)
STAT5 PhosphorylationHEL 92.1.7Inhibition of p-STAT5 (Tyr694)3.5
Cell ProliferationHEL 92.1.7Inhibition of cell viability15.2
Colony FormationHEL 92.1.7Inhibition of colony growth8.9

Experimental Protocols

p-STAT5 Inhibition Assay in HEL 92.1.7 Cells

This protocol describes a method to measure the inhibition of JAK2 V617F-mediated STAT5 phosphorylation.

Materials:

  • HEL 92.1.7 cells (ATCC® TIB-180™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA kit for phosphorylated STAT5 (Tyr694)

Protocol:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium (RPMI-1640 + 10% FBS + 1% Pen-Strep). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Compound Treatment: Add 1 µL of the diluted compound or vehicle to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the lysis buffer manufacturer's instructions.

  • ELISA: Perform the p-STAT5 (Tyr694) ELISA according to the manufacturer's protocol using the prepared cell lysates.

  • Data Analysis: Determine the absorbance using a plate reader. Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of HEL 92.1.7 cells.

Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow A 1. Seed HEL 92.1.7 Cells (5,000 cells/well) B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72 hours (37°C, 5% CO₂) B->C D 4. Add Cell Viability Reagent (e.g., CellTiter-Glo®) C->D E 5. Measure Luminescence D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow diagram for the cell proliferation assay.

Materials:

  • HEL 92.1.7 cells

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well white, clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at 5,000 cells/well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells as described in the p-STAT5 assay protocol.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the signal and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the clonogenic potential of cancer cells.

Materials:

  • HEL 92.1.7 cells

  • Methylcellulose-based medium (e.g., MethoCult™ H4230)

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates or 35 mm dishes

Protocol:

  • Cell Preparation: Harvest HEL 92.1.7 cells and resuspend them in complete growth medium at a concentration of 1 x 10⁴ cells/mL.

  • Plating: Mix 0.3 mL of the cell suspension with 3 mL of methylcellulose (B11928114) medium containing serial dilutions of this compound or a vehicle control.

  • Dispensing: Dispense 1.1 mL of the mixture into duplicate 35 mm dishes using a syringe.

  • Incubation: Incubate the dishes for 10-14 days at 37°C, 5% CO₂, in a humidified incubator.

  • Colony Counting: Count colonies (defined as aggregates of >50 cells) using a microscope.

  • Data Analysis: Calculate the percent inhibition of colony formation for each concentration relative to the vehicle control. Determine the IC₅₀ value.

Logical_Diagram A This compound Engages Target (JAK2 V617F) B Inhibition of p-STAT5 (Pathway Modulation) A->B leads to C Inhibition of Cell Proliferation B->C results in D Inhibition of Colony Formation B->D results in E Cellular Outcomes C->E D->E

Caption: Logical relationship from target engagement to cellular outcomes.

Application Notes and Protocols: DS69910557 in High-Throughput Screening for PTHR1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS69910557 is a potent, selective, and orally active antagonist of the human parathyroid hormone 1 receptor (hPTHR1).[1] As a key regulator of calcium and phosphate (B84403) homeostasis, PTHR1 is a significant therapeutic target for conditions such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis. The discovery of small molecule antagonists like this compound represents a promising advancement in the development of oral therapies for these disorders. These application notes provide a detailed overview of the high-throughput screening (HTS) methodologies relevant to the identification and characterization of this compound and other PTHR1 ligands.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following tables summarize the key quantitative data for this compound, a lead compound from a series of pyrido[2,3-d][1]benzazepin-6-one derivatives.

CompoundhPTHR1 Antagonism IC50 (µM)hERG Channel InhibitionIn Vivo EffectReference
This compound 0.08Excellent selectivity (low inhibition at 3 µM)Decreased plasma calcium concentration in rats (5 mg/kg, p.o.)[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of PTHR1 and a general workflow for the high-throughput screening of its antagonists.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH / PTHrP PTHR1 PTHR1 PTH->PTHR1 Activates This compound This compound (Antagonist) This compound->PTHR1 Blocks Gs Gαs PTHR1->Gs Couples to Gq Gαq PTHR1->Gq Couples to AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Ion Transport) PKA->Response Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->Response

Caption: PTHR1 Signaling Pathways.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library Primary_Screening Primary Screening (e.g., cAMP or Ca²⁺ Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (e.g., other GPCRs, hERG) Dose_Response->Selectivity_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assays->SAR_Studies Lead_Compound Lead Compound (e.g., this compound) SAR_Studies->Lead_Compound In_Vivo_Testing In Vivo Efficacy and PK/PD Studies Lead_Compound->In_Vivo_Testing

Caption: HTS Workflow for PTHR1 Antagonists.

Experimental Protocols

The identification of PTHR1 antagonists like this compound typically involves cell-based functional assays that measure the downstream signaling of the receptor. The two primary assays used in HTS campaigns for GPCRs are the cAMP accumulation assay and the intracellular calcium mobilization assay.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for PTHR1 Antagonists

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing hPTHR1.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • PTHR1 Agonist: Human PTH (1-34) or PTHrP (1-36).

  • Test Compounds: Compound library including this compound.

  • cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., from Cisbio).

  • Plate Reader: HTRF-compatible microplate reader.

  • Plates: 384-well, low-volume, white, solid-bottom assay plates.

2. Procedure:

  • Cell Preparation:

    • Culture the hPTHR1-expressing cells to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer to the desired concentration (typically 1,000-5,000 cells per well).

  • Antagonist Addition:

    • Dispense the test compounds (including this compound as a control) into the assay plates.

    • Add the cell suspension to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of the PTHR1 agonist at a concentration that elicits 80% of the maximal response (EC80).

    • Add the agonist solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the HTRF lysis and detection reagents to each well according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the antagonist concentration versus the HTRF signal.

    • Calculate the IC50 value for each compound using a four-parameter logistic equation.

Protocol 2: Calcium Mobilization Assay for PTHR1 Antagonists

This protocol is also suitable for HTS and measures the Gq-mediated signaling of PTHR1.

1. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells co-expressing hPTHR1 and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi5) to couple the receptor to the calcium pathway.

  • Culture Medium: As described in Protocol 1.

  • Assay Buffer: As described in Protocol 1.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • PTHR1 Agonist: Human PTH (1-34) or PTHrP (1-36).

  • Test Compounds: Compound library including this compound.

  • Plate Reader: A fluorescent imaging plate reader (FLIPR) or a microplate reader with kinetic fluorescence reading capabilities and automated liquid handling.

  • Plates: 384-well, black-walled, clear-bottom assay plates.

2. Procedure:

  • Cell Plating:

    • Plate the cells in the 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds (including this compound as a control) to the plate.

  • Calcium Measurement:

    • Place the plate in the plate reader and begin recording the baseline fluorescence.

    • After a short baseline reading, add the PTHR1 agonist (at its EC80 concentration) to all wells simultaneously using the instrument's liquid handler.

    • Continue to record the fluorescence intensity for 1-3 minutes to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the controls (agonist alone and vehicle).

    • Plot the antagonist concentration versus the percentage of inhibition of the agonist-induced calcium response.

    • Calculate the IC50 value for each compound.

Conclusion

The identification of potent and selective PTHR1 antagonists like this compound is enabled by robust high-throughput screening assays. The cAMP and calcium mobilization assays described provide reliable platforms for the primary screening of large compound libraries and the subsequent characterization of hit compounds. These methodologies are crucial for the discovery and development of novel, orally available therapeutics for a range of endocrine and bone-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DS69910557 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DS69910557 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] Its mechanism of action is to block the signaling pathways activated by parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) through PTHR1.[4][5]

Q2: What are the key signaling pathways affected by this compound?

This compound inhibits the PTHR1, a G-protein-coupled receptor (GPCR), which is known to activate two primary signaling pathways:

  • Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: PTHR1 activation stimulates Gαs, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). cAMP then activates PKA, leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[6]

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PTHR1 can also couple to Gαq, activating PLC. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and along with DAG, activates PKC.[6][7]

Q3: What is a typical starting concentration range for this compound in in vitro assays?

Based on its reported IC50 value of 0.08 μM for hPTHR1, a good starting point for a dose-response experiment would be to use a concentration range that brackets this value.[1][2][3] A broad range, for instance, from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and assay conditions.

Q4: How should I prepare and store this compound stock solutions?

Most small molecule inhibitors, including likely this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[8][9] For storage, it is recommended to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[8] Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

CompoundTargetAssay TypeReported ValueReference
This compoundhPTHR1Antagonistic ActivityIC50: 0.08 μM[1][2][3]

Signaling Pathway Diagram

PTHR1_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus PTH PTH / PTHrP PTHR1 hPTHR1 PTH->PTHR1 This compound This compound This compound->PTHR1 Gs Gαs PTHR1->Gs Gq Gαq PTHR1->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 cleaves PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 release PKC PKC DAG->PKC Ca2->PKC Gene Gene Transcription CREB->Gene experimental_workflow start Start cell_seeding 1. Seed hPTHR1-expressing cells in a 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_prep 2. Prepare serial dilutions of this compound and controls (Vehicle, Agonist) overnight_incubation->compound_prep treatment 3. Treat cells with compounds compound_prep->treatment incubation 4. Incubate for a predetermined time treatment->incubation assay 5. Perform functional assay (e.g., cAMP, Calcium, Reporter) incubation->assay data_acquisition 6. Measure signal with a plate reader assay->data_acquisition data_analysis 7. Analyze data and calculate IC50 data_acquisition->data_analysis end End data_analysis->end

References

DS69910557 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of DS69910557, a potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] By blocking the hPTHR1, it inhibits the signaling pathways activated by parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This makes it a valuable tool for research in areas such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL.[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cellular toxicity.

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or the maximum of 100 mg/mL).[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1] It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Solid this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What is the primary signaling pathway inhibited by this compound?

A5: this compound primarily inhibits the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway, which is the main pathway activated by PTHR1.[2] PTHR1 can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solution/media Low aqueous solubility of the compound. Exceeding the solubility limit upon dilution from DMSO stock.1. Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.1% for cell-based assays). 2. Prepare intermediate dilutions in a co-solvent system if necessary. 3. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS can be considered.
Inconsistent or no antagonist activity observed Degradation of the compound. Improper concentration of the compound. Issues with the assay system.1. Verify the storage conditions and age of your this compound stock solution. Prepare fresh stock solution if in doubt. 2. Confirm the final concentration of this compound in your assay. 3. Include appropriate positive and negative controls in your experiment to validate the assay performance. For example, use a known PTHR1 agonist like PTH(1-34) to stimulate the receptor and a vehicle control.
Cellular toxicity observed in in vitro assays High concentration of DMSO in the final working solution. Inherent cytotoxicity of the compound at high concentrations.1. Calculate and confirm that the final DMSO concentration is at a non-toxic level (ideally ≤0.1%). 2. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₃Cl₂FN₄O₃[1]
Molecular Weight611.53 g/mol [1]
AppearanceOff-white to light yellow solid[1]
Solubility in DMSO100 mg/mL (163.52 mM)[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Solid Powder-20°C3 years[1]
4°C2 years[1]
Stock Solution in DMSO-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for PTHR1

This protocol is adapted from standard methodologies for GPCR antagonist binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the human PTHR1.

Materials:

  • Cell membranes prepared from cells overexpressing hPTHR1.

  • Radioligand: [¹²⁵I]-labeled PTH analog (e.g., [¹²⁵I][Nle⁸,²¹,Tyr³⁴]PTH(1-34)NH₂).[4]

  • Non-labeled PTH(1-34) for determining non-specific binding.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 2 mM CaCl₂, 5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, a fixed concentration of the radioligand, and either this compound, unlabeled PTH(1-34) (for non-specific binding), or buffer alone (for total binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based cAMP Assay for Functional Antagonism

This protocol is a general guideline for measuring the functional antagonism of this compound on PTHR1 signaling.

Objective: To quantify the ability of this compound to inhibit agonist-induced cAMP production in cells expressing hPTHR1.

Materials:

  • A cell line endogenously or recombinantly expressing hPTHR1 (e.g., HEK293, UMR-106).[5]

  • PTHR1 agonist (e.g., hPTH(1-34)).

  • This compound.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control in the presence of a PDE inhibitor for a specified time.

  • Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the PTHR1 agonist.

  • Incubate for a time sufficient to induce a robust cAMP response.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound and calculate its IC₅₀ value.

Visualizations

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH PTH PTHR1 PTHR1 PTH->PTHR1 Binds G_Protein Gs Protein (αβγ) PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->PTHR1 Inhibits

Caption: PTHR1 signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Pre_incubation Pre-incubate cells with this compound Serial_Dilutions->Pre_incubation Cell_Culture Culture hPTHR1- expressing cells Cell_Culture->Pre_incubation Stimulation Stimulate with PTHR1 Agonist Pre_incubation->Stimulation Measurement Measure cAMP levels Stimulation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for a cell-based functional antagonism assay.

References

Troubleshooting off-target effects of DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1). The information is intended for researchers, scientists, and drug development professionals to help investigate and understand potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, selective, and orally active antagonist for the human parathyroid hormone receptor 1 (hPTHR1), a G-protein-coupled receptor (GPCR).[1][2] It functions by blocking the receptor, thereby inhibiting the signaling pathways activated by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). Its high antagonistic activity is demonstrated by an IC₅₀ value of 0.08 μM.[1]

Q2: I am observing unexpected effects in my experiment. What are the known off-target interactions for this compound?

Currently, the publicly available data on this compound focuses on its high selectivity against the human ether-a-go-go-related-gene (hERG) channel, a common source of cardiac toxicity for many small molecules.[1][3][4] At a concentration of 3 μM, the compound exhibits excellent selectivity against hERG.[1] However, comprehensive off-target screening data against a broad panel of kinases, other GPCRs, or ion channels has not been published. Unexpected experimental results should be investigated systematically, as off-target effects are a possibility with any small molecule inhibitor.[5][6]

Q3: My cellular phenotype (e.g., apoptosis, differentiation) does not align with hPTHR1 antagonism. What could be the cause?

If you observe a phenotype inconsistent with hPTHR1 blockade, consider the following possibilities:

  • Off-target pharmacological effects: this compound may be interacting with other cellular targets at the concentration used in your assay.[5][7]

  • Compound purity and stability: Ensure the compound is of high purity and has not degraded during storage or in your experimental medium.

  • Cell line integrity: Verify the identity of your cell line and confirm it expresses the expected signaling components.

  • Experimental artifacts: Rule out confounding factors such as solvent effects (e.g., DMSO toxicity) or interactions with media components.

A logical troubleshooting workflow should be initiated to investigate these potential causes (see Troubleshooting Workflow diagram below).

Q4: Can this compound affect signaling pathways other than the canonical Gαs/cAMP pathway?

Yes, hPTHR1 signaling is complex. While its primary pathway involves Gαs coupling and cAMP production, it can also signal through other G proteins (e.g., Gαq/₁₁) to activate phospholipase C and increase intracellular calcium.[2] Furthermore, GPCRs like hPTHR1 can signal through β-arrestin-mediated pathways, which can have prolonged effects, including the activation of kinases like ERK1/2.[2] An unexpected cellular response might stem from biased antagonism, where this compound preferentially blocks one signaling branch over another.

Quantitative Data Summary

The following tables summarize the known potency and selectivity data for this compound.

Table 1: On-Target Potency

Target Assay Potency (IC₅₀)
Human PTHR1 Antagonist Activity 0.08 µM

Data sourced from MedChemExpress and related publications.[1]

Table 2: Known Selectivity Profile

Off-Target Assay Condition Result
hERG Channel 3 µM this compound Excellent Selectivity (Minimal Inhibition)

Data sourced from MedChemExpress and related publications.[1][3][4]

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate the key signaling pathway for the target of this compound and a general workflow for troubleshooting off-target effects.

PTHR1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PTHR1 hPTHR1 Gas Gαs PTHR1->Gas Gaq Gαq PTHR1->Gaq Barr β-Arrestin PTHR1->Barr PTH PTH / PTHrP PTH->PTHR1 Activates This compound This compound This compound->PTHR1 Inhibits AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C Gaq->PLC Activates IP3 IP₃ PLC->IP3 Ca ↑ Ca²⁺ IP3->Ca ERK ERK1/2 Barr->ERK Activates

Caption: Simplified hPTHR1 signaling pathways.

Troubleshooting_Workflow start Unexpected Experimental Result Observed check_basics Step 1: Verify Basics - Compound purity/stability - Cell line identity - Positive/Negative controls - Solvent effects start->check_basics basics_ok Basics OK? check_basics->basics_ok dose_response Step 2: On-Target Hypothesis - Perform dose-response curve - Correlate phenotype with IC₅₀ - Use orthogonal antagonist basics_ok->dose_response Yes resolve_basics Resolve Basic Experimental Issues basics_ok->resolve_basics No dose_match Dose matches IC₅₀? dose_response->dose_match off_target_investigation Step 3: Off-Target Hypothesis - Lower compound concentration - Use structurally unrelated hPTHR1 antagonist - Rescue experiment with downstream agonist dose_match->off_target_investigation No on_target Result likely due to On-Target hPTHR1 Antagonism (Consider biased signaling) dose_match->on_target Yes off_target_confirm Step 4: Off-Target Confirmation - Broad kinase/GPCR screening - Target knockdown (siRNA/CRISPR) - CETSA or Proteomic Profiling off_target_investigation->off_target_confirm off_target Result likely due to Off-Target Effect off_target_confirm->off_target

Caption: Workflow for troubleshooting unexpected results.

Experimental Protocols

When off-target effects are suspected, a systematic approach is necessary. Below are methodologies for key experiments to investigate such phenomena.

1. Dose-Response Validation

  • Objective: To determine if the observed phenotype correlates with the known on-target potency of this compound.

  • Methodology:

    • Prepare a serial dilution of this compound, typically from 10 nM to 30 µM, spanning at least 3-4 logs around the hPTHR1 IC₅₀ (0.08 µM or 80 nM).

    • Treat your cells with the various concentrations for the desired experimental duration.

    • Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • Measure your phenotypic endpoint (e.g., cell viability, gene expression, protein phosphorylation).

    • Plot the response against the log of the compound concentration and calculate the EC₅₀/IC₅₀ for the observed effect.

    • Interpretation: If the calculated IC₅₀ for the phenotype is significantly greater (>10-fold) than the hPTHR1 IC₅₀, it suggests a potential off-target effect.

2. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

  • Objective: To verify that this compound directly binds to hPTHR1 in your cellular model at the concentrations used.

  • Methodology:

    • Treat intact cells with this compound at the desired concentration and a vehicle control.

    • Lyse the cells by a method that preserves protein structure (e.g., freeze-thaw cycles).

    • Divide the lysate into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C).

    • Centrifuge the samples to pellet aggregated, denatured proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for hPTHR1.

    • Interpretation: Binding of this compound should stabilize hPTHR1, resulting in more soluble protein at higher temperatures compared to the vehicle control. This confirms target engagement in your system.

3. Genetic Knockdown/Knockout Validation

  • Objective: To determine if the drug's effect is dependent on the presence of its intended target, hPTHR1.[6]

  • Methodology:

    • Use siRNA or a CRISPR-Cas9 system to knockdown or knockout the gene encoding hPTHR1 (PTH1R) in your cell model.

    • Verify the reduction or elimination of hPTHR1 expression via qPCR or Western blot.

    • Treat both the modified cells (hPTHR1-deficient) and control cells (wild-type or non-targeting control) with this compound.

    • Measure the phenotype of interest.

    • Interpretation: If this compound still produces the same effect in cells lacking hPTHR1, the phenotype is unequivocally caused by an off-target mechanism.[6]

4. Broad-Panel Selectivity Screening

  • Objective: To identify potential off-targets by screening the compound against a large panel of proteins.

  • Methodology:

    • Submit a sample of this compound to a commercial service provider for selectivity screening.

    • Typical panels include:

      • Kinase Panels: Hundreds of kinases are screened for inhibition (e.g., Eurofins, Reaction Biology).

      • GPCR Panels: A broad range of GPCRs are assessed for antagonist or agonist activity.

      • Safety Pharmacology Panels: Includes targets known for adverse effects, such as ion channels and transporters (e.g., CEREP safety panel).

    • Screening is typically performed at a fixed concentration (e.g., 1 or 10 µM).

    • Interpretation: Significant inhibition (>50%) of any protein in the panel identifies it as a potential off-target. Follow-up with dose-response experiments for any identified "hits" is crucial to confirm the interaction.

References

Technical Support Center: DS69910557 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DS69910557. Our goal is to help you overcome common challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] It exerts its effects by blocking the binding of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) to PTHR1, thereby inhibiting downstream signaling pathways. This makes it a potential therapeutic agent for conditions such as hyperparathyroidism and hypercalcemia of malignancy.[1][2]

Q2: What are the known pharmacokinetic properties of this compound?

This compound has been shown to have a promising pharmacokinetic profile in preclinical studies, demonstrating high maximum plasma concentration and exposure in rats when administered orally.[1] It has a reported IC50 value of 0.08 μM for PTHR1 antagonism.[1]

Q3: What are the potential challenges affecting the in vivo bioavailability of this compound?

While described as orally active, the bioavailability of compounds like this compound can be influenced by several factors common to many small molecule drugs. These can include:

  • Poor aqueous solubility: Many organic compounds have low solubility in gastrointestinal fluids, which can limit their dissolution and subsequent absorption.

  • Low permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be a rate-limiting step.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.

  • Efflux transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.

Troubleshooting Guide

Issue 1: Low or Variable Oral Bioavailability in Preclinical Models

If you are observing lower than expected or highly variable plasma concentrations of this compound after oral administration, consider the following troubleshooting steps:

Potential Cause 1: Poor Solubility and Dissolution Rate

  • Suggested Action: Enhance the dissolution rate through formulation strategies. Techniques such as micronization to reduce particle size and increase surface area can be effective.[3][4] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also maintain the drug in a higher energy, more soluble state.[5]

  • Experimental Protocol:

    • Micronization: Employ wet milling or homogenization techniques to reduce the particle size of this compound.[3]

    • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., PEG) using methods like spray drying or lyophilization.[4]

    • In Vitro Dissolution Testing: Compare the dissolution profiles of the micronized and solid dispersion formulations against the unformulated drug in simulated gastric and intestinal fluids.

    • In Vivo Pharmacokinetic Study: Dose animal models (e.g., rats) orally with the different formulations and collect plasma samples at various time points to determine the pharmacokinetic parameters.

Potential Cause 2: Low Intestinal Permeability

  • Suggested Action: Investigate and improve the permeability of this compound. The use of permeation enhancers or lipid-based formulations can facilitate transport across the intestinal membrane.[5][6]

  • Experimental Protocol:

    • Caco-2 Permeability Assay: Utilize an in vitro Caco-2 cell monolayer model to assess the intestinal permeability of this compound and evaluate the impact of potential permeation enhancers.

    • Lipid-Based Formulation: Develop a self-nanoemulsifying drug delivery system (SNEDDS) to enhance solubility and potentially improve lymphatic absorption.[3]

    • In Vivo Pharmacokinetic Study: Compare the oral bioavailability of the SNEDDS formulation to a standard suspension in an appropriate animal model.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

High variability between subjects can complicate data interpretation and the establishment of a clear dose-response relationship.

Potential Cause: Formulation Instability or Inconsistent Dosing

  • Suggested Action: Ensure the formulation is stable and that dosing is consistent. For suspension formulations, ensure adequate homogenization before each dose. For solid dosage forms, assess content uniformity.

  • Experimental Protocol:

    • Formulation Stability Study: Assess the physical and chemical stability of the dosing formulation under the conditions of use.

    • Dose Confirmation: Analyze the concentration of this compound in aliquots of the dosing formulation to confirm homogeneity and accuracy of the administered dose.

Data Presentation

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Aqueous Suspension10150 ± 352.0600 ± 120
Micronized Suspension10350 ± 601.51500 ± 250
Amorphous Solid Dispersion10800 ± 1501.04000 ± 500
SNEDDS101200 ± 2000.56500 ± 800

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation DS69910557_Formulation This compound Formulation Dissolution Dissolution in GI Fluids DS69910557_Formulation->Dissolution Step 1 Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Step 2 Plasma This compound in Plasma Absorption->Plasma Step 3 First_Pass_Metabolism First-Pass Metabolism (Liver) Absorption->First_Pass_Metabolism Metabolism First_Pass_Metabolism->Plasma

Caption: Workflow of Oral Drug Absorption for this compound.

G Start Low Bioavailability Observed Check_Solubility Is solubility a limiting factor? Start->Check_Solubility Improve_Solubility Improve Solubility: - Micronization - Solid Dispersion - Nanosuspension Check_Solubility->Improve_Solubility Yes Check_Permeability Is permeability a limiting factor? Check_Solubility->Check_Permeability No Re-evaluate Re-evaluate In Vivo PK Improve_Solubility->Re-evaluate Improve_Permeability Improve Permeability: - Permeation Enhancers - Lipid-Based Systems Check_Permeability->Improve_Permeability Yes Check_Permeability->Re-evaluate No Improve_Permeability->Re-evaluate

Caption: Troubleshooting Logic for Low Bioavailability.

G PTH PTH/ PTHrP PTHR1 PTHR1 PTH->PTHR1 Binds & Activates This compound This compound This compound->PTHR1 Blocks G_Protein G Protein PTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response Initiates

Caption: Signaling Pathway of PTHR1 and Inhibition by this compound.

References

Technical Support Center: Investigating the Degradation of Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and metabolite information for DS69910557 are not publicly available at this time. This guide provides general principles and standardized methodologies for researchers to investigate the degradation pathways and metabolites of novel small molecule drug candidates, using this compound as a representative example of a human parathyroid hormone receptor 1 (hPTHR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading during in vitro assays. What are the common chemical degradation pathways for small molecules like this compound?

A1: Small molecule drug candidates can undergo degradation through several common chemical pathways, often influenced by factors like pH, light, temperature, and oxygen. Key pathways to consider include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, lactams, and carbamates are particularly susceptible.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Common sites for oxidation include phenols, thiols, and electron-rich aromatic rings.

  • Photodegradation: Degradation caused by exposure to light, which can induce isomerization, oxidation, or cyclization reactions.

  • Deamidation: A specific type of hydrolysis that affects asparagine or glutamine residues in peptides, but can also occur in small molecules with amide groups, leading to the formation of a cyclic imide intermediate.[1][2]

Q2: I am observing new peaks in my LC-MS analysis after incubating my compound with liver microsomes. What are the likely metabolic pathways?

A2: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major drivers of drug metabolism.[3] The appearance of new peaks suggests metabolic transformation of your parent compound. The primary metabolic reactions, known as Phase I metabolism, are functionalization reactions that introduce or expose polar groups.[3] Common Phase I reactions include:

  • Oxidation: Catalyzed by CYP450 enzymes, this is one of the most common metabolic pathways.[3] It can involve hydroxylation, N-oxidation, S-oxidation, dealkylation, and deamination.

  • Reduction: Less common than oxidation, but can occur for compounds with nitro, azo, or carbonyl groups.

  • Hydrolysis: As mentioned above, this can also be an enzymatic process.

Following Phase I, the metabolites can undergo Phase II metabolism, where an endogenous molecule is conjugated to the drug or its metabolite to increase water solubility and facilitate excretion.[3] Common conjugations include:

  • Glucuronidation: Addition of glucuronic acid.

  • Sulfation: Addition of a sulfo group.

  • Glutathione conjugation: Addition of glutathione.

Q3: How can I experimentally determine the degradation products and metabolites of my compound?

A3: A systematic approach is required to identify and characterize degradation products and metabolites. A general workflow would involve:

  • Forced Degradation Studies: Subject your compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation. This helps to identify potential degradation products and develop analytical methods.

  • In Vitro Metabolism Studies: Incubate your compound with liver microsomes, S9 fractions, or hepatocytes to generate metabolites.

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to separate and identify the parent compound and its degradation products/metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • NMR Spectroscopy: For definitive structural elucidation of significant metabolites or degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in metabolite formation between experiments. Inconsistent enzyme activity in liver microsomes.Use a new, quality-controlled batch of microsomes. Ensure proper storage and handling of microsomes. Include positive and negative controls in your assay.
Parent compound degrades too quickly in the control incubation (without NADPH). Chemical instability of the compound in the incubation buffer.Assess the stability of the compound in the buffer at the incubation temperature. Adjust buffer pH or composition if necessary.
Difficulty in identifying the structure of a major metabolite. Insufficient material for NMR or complex fragmentation pattern in MS/MS.Scale up the incubation to generate more of the metabolite. Use high-resolution mass spectrometry for accurate mass measurement. Consider derivatization to aid in structural elucidation.
Observed metabolites in animal studies are different from in vitro studies. Species differences in metabolism. Contribution of non-hepatic metabolism.Conduct in vitro metabolism studies using microsomes from the relevant animal species. Investigate the potential for metabolism in other tissues (e.g., intestine, kidney).[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), your compound (at a final concentration of 1 µM), and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (to a final concentration of 1 mM) to start the metabolic reaction. For the negative control, add an equal volume of buffer without NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched sample to pellet the protein. Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point. The disappearance of the parent compound over time is used to calculate the intrinsic clearance.

Protocol 2: Metabolite Identification using LC-MS/MS
  • Sample Preparation: Following the metabolic stability assay, pool the samples from the NADPH-containing incubations.

  • LC Separation: Inject the pooled sample onto a reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to separate the parent compound and its metabolites.

  • MS Detection: Use a high-resolution mass spectrometer to detect the eluting compounds. Perform a full scan to identify the m/z of potential metabolites.

  • MS/MS Fragmentation: Perform product ion scans (MS/MS) on the parent compound and the potential metabolite peaks. Compare the fragmentation pattern of the metabolites to that of the parent compound to identify the site of metabolic modification.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound

SpeciesT1/2 (min)Intrinsic Clearance (µL/min/mg protein)
HumanData to be generatedData to be generated
RatData to be generatedData to be generated
MouseData to be generatedData to be generated
DogData to be generatedData to be generated
MonkeyData to be generatedData to be generated

Table 2: Summary of Metabolites Identified for this compound

Metabolite IDProposed Biotransformationm/zRetention Time (min)
M1Data to be generatedData to be generatedData to be generated
M2Data to be generatedData to be generatedData to be generated
M3Data to be generatedData to be generatedData to be generated

Visualizations

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Compound Parent Compound Oxidation Oxidation Parent Compound->Oxidation CYP450 Reduction Reduction Parent Compound->Reduction Hydrolysis Hydrolysis Parent Compound->Hydrolysis Phase I Metabolite Phase I Metabolite Oxidation->Phase I Metabolite Reduction->Phase I Metabolite Hydrolysis->Phase I Metabolite Glucuronidation Glucuronidation Phase I Metabolite->Glucuronidation Sulfation Sulfation Phase I Metabolite->Sulfation Glutathione Conjugation Glutathione Conjugation Phase I Metabolite->Glutathione Conjugation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Glutathione Conjugation->Excretion

Caption: General overview of Phase I and Phase II metabolic pathways.

G Compound Compound Forced Degradation Forced Degradation Compound->Forced Degradation In Vitro Metabolism In Vitro Metabolism Compound->In Vitro Metabolism Degradation Products Degradation Products Forced Degradation->Degradation Products Metabolites Metabolites In Vitro Metabolism->Metabolites LC-MS Analysis LC-MS Analysis Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Degradation Products->LC-MS Analysis Metabolites->LC-MS Analysis

Caption: Experimental workflow for degradation and metabolite analysis.

References

Technical Support Center: Overcoming Resistance to Targeted Therapy DSX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSX, a novel targeted therapy. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming potential resistance to DSX in cell lines. The following information is based on established mechanisms of resistance to targeted therapies and provides a framework for troubleshooting and further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for targeted therapies like DSX?

A1: Targeted therapies, such as the hypothetical compound DSX, are designed to interact with specific molecular targets that are involved in the growth, progression, and spread of cancer. These targets are often proteins that are mutated or overexpressed in cancer cells. By blocking the activity of these target proteins, therapies like DSX can inhibit cancer cell proliferation and induce apoptosis (cell death).

Q2: We are observing a decrease in the efficacy of DSX in our long-term cell culture experiments. What are the potential general mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies is a common challenge in cancer research. Several mechanisms can lead to a reduced response to treatment over time. Based on preclinical studies of various targeted agents, likely mechanisms include:

  • Target Alteration: Mutations in the gene encoding the target protein can prevent the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[1][2]

  • Increased Drug Efflux: Cancer cells may increase the expression of drug efflux pumps, which actively transport the drug out of the cell, reducing its intracellular concentration.[3]

  • Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in DNA methylation or histone modification, can lead to changes in gene expression that promote resistance.[4]

Q3: How can we experimentally determine if our resistant cell line has a mutation in the target protein?

A3: To identify potential mutations in the target protein, you can perform whole exome sequencing (WES) or targeted Sanger sequencing of the gene encoding the protein. A comparison of the genetic sequence between your parental (sensitive) and resistant cell lines will reveal any acquired mutations.

Q4: What are some common bypass signaling pathways that might be activated in response to treatment?

A4: The specific bypass pathways can depend on the initial target of the therapy. However, some commonly activated pro-survival pathways include:

  • PI3K/Akt/mTOR pathway

  • RAS/RAF/MEK/ERK (MAPK) pathway

  • PIM signaling pathway[1][2]

  • NF-κB signaling[5]

Troubleshooting Guides

Issue 1: Gradual Loss of DSX Sensitivity in Cell Culture
Possible Cause Suggested Action
Development of resistant clonesPerform single-cell cloning to isolate and characterize resistant populations.
Inconsistent cell culture practicesMaintain a consistent cell passage number and seeding density. Ensure media composition is consistent between experiments.[6]
Degradation of DSX in mediaPrepare fresh drug dilutions for each experiment.
Issue 2: Complete Resistance to DSX Treatment
Possible Cause Suggested Action
Target protein mutationSequence the target gene in resistant cells to identify potential mutations.
Activation of a strong bypass pathwayPerform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways.[1]
Increased drug effluxUse an inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-gp) in combination with DSX to see if sensitivity is restored.[7]

Quantitative Data Summary

The following table summarizes hypothetical data from experiments investigating resistance to DSX.

Table 1: Characterization of DSX-Sensitive and Resistant Cell Lines

Parameter Parental Cell Line (DSX-S) Resistant Cell Line (DSX-R) Fold Change (R/S)
DSX IC50 50 nM5 µM100x
Target Protein Expression (Western Blot) 1.0 (normalized)0.95~1x
p-AKT (S473) Expression (Western Blot) 0.2 (normalized)1.57.5x
ABCB1 (P-gp) Expression (qRT-PCR) 1.0 (normalized)12.012x

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of DSX.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • DSX stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of DSX in complete medium.

  • Remove the medium from the wells and add 100 µL of the DSX dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the activation of key signaling proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with DSX or vehicle control for the desired time.

  • Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.[6]

Visualizations

experimental_workflow cluster_start Start: DSX Treatment cluster_resistance Development of Resistance cluster_analysis Analysis of Resistance Mechanisms cluster_overcoming Overcoming Resistance start Parental Cell Line long_term Long-term DSX Exposure start->long_term Gradual Dose Escalation resistant DSX-Resistant Cell Line long_term->resistant viability Cell Viability Assay (IC50) resistant->viability sequencing Genomic Sequencing (Target Gene) resistant->sequencing proteomics Phosphoproteomics / Western Blot resistant->proteomics efflux Drug Efflux Assay resistant->efflux new_inhibitor Alternative Inhibitor sequencing->new_inhibitor Identify Target Mutation combination Combination Therapy proteomics->combination Identify Bypass Pathway signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_bypass Bypass Pathway cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor target DSX Target receptor->target downstream Downstream Effector target->downstream proliferation Proliferation survival Survival downstream->proliferation downstream->survival bypass_receptor Alternative Receptor bypass_kinase Bypass Kinase (e.g., PIM) bypass_receptor->bypass_kinase bypass_kinase->proliferation bypass_kinase->survival dsx DSX dsx->target combination_inhibitor Combination Inhibitor combination_inhibitor->bypass_kinase logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions resistance DSX Resistance Observed mutation Target Mutation resistance->mutation bypass Bypass Activation resistance->bypass efflux Drug Efflux resistance->efflux alt_inhibitor Alternative Inhibitor mutation->alt_inhibitor combo_therapy Combination Therapy bypass->combo_therapy efflux_inhibitor Efflux Pump Inhibitor efflux->efflux_inhibitor

References

Technical Support Center: DS69910557 Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DS69910557 in animal studies. This compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1), making it a valuable tool for research in areas such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodent studies?

A1: The specific vehicle used in the pivotal preclinical studies for this compound is not publicly available. However, for poorly water-soluble compounds like this compound, a common and effective approach for oral gavage in rodents is to use a suspension formulation. Recommended starting points for vehicle formulation are detailed in the Experimental Protocols section below.

Q2: What is the typical dosing route and frequency for this compound in animal models?

A2: this compound is designed for oral activity. Oral gavage is the most common and precise method for administering a specific dose to rodents. The dosing frequency will depend on the pharmacokinetic profile of the compound and the experimental design. Daily administration is a common starting point for many studies.

Q3: What are the expected physiological effects of this compound administration in animals?

A3: As a PTHR1 antagonist, this compound is expected to block the actions of parathyroid hormone (PTH). This can lead to a decrease in plasma calcium concentrations.[1] Monitoring serum calcium levels is a key pharmacodynamic marker for assessing the in vivo activity of the compound.

Q4: Are there any known off-target effects or toxicities associated with this compound?

A4: Specific toxicity data for this compound is limited in the public domain. As with any investigational compound, it is crucial to conduct appropriate toxicity studies and monitor animal health closely throughout the experiment. General signs of toxicity can include weight loss, changes in behavior, and signs of distress.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Difficulty in preparing a homogenous suspension - Inadequate mixing- Compound precipitation- Use a mechanical stirrer or sonicator to aid in suspension.- Prepare fresh formulations regularly.- Consider adjusting the vehicle composition (e.g., increasing the percentage of suspending agent).
Inaccurate or inconsistent dosing - Improper oral gavage technique- Clogging of the gavage needle- Ensure personnel are properly trained in oral gavage techniques to prevent injury and ensure accurate delivery.[2][3]- Use an appropriate gauge needle for the suspension viscosity.- Mix the suspension thoroughly immediately before each administration.
High variability in experimental results - Inconsistent formulation- Animal stress- Improper dosing- Standardize the formulation preparation procedure.- Acclimatize animals to handling and gavage procedures to minimize stress.- Ensure accurate and consistent dosing for all animals.
Animals show signs of distress after dosing (e.g., lethargy, ruffled fur) - Vehicle toxicity- Gavage-related injury- Compound-related toxicity- Run a vehicle-only control group to assess for any adverse effects of the formulation itself.- Refine gavage technique and use appropriate equipment.[4]- Reduce the dose of this compound or discontinue administration and consult with a veterinarian.
No observable effect on plasma calcium levels - Inadequate dose- Poor oral bioavailability- Inactive compound- Perform a dose-response study to determine the optimal dose.- Evaluate different vehicle formulations to potentially improve absorption.- Confirm the identity and purity of the this compound compound.

Experimental Protocols

Recommended Vehicle Formulations for Oral Gavage in Rodents

Given that this compound is a hydrophobic compound, the following suspension formulations are recommended as starting points. It is crucial to assess the stability and homogeneity of the chosen formulation.

Vehicle Component Concentration Purpose
Aqueous Base q.s. to 100%Sterile water or 0.9% saline
Suspending Agent 0.5% - 1% (w/v)Carboxymethyl cellulose (B213188) (CMC) or Methylcellulose (MC) to increase viscosity and prevent settling.
Surfactant (Optional) 0.1% - 0.5% (v/v)Tween® 80 or similar non-ionic surfactant to aid in wetting the compound and improving suspension.
Co-solvent (Optional) <10% (v/v)DMSO or PEG-300 can be used to initially dissolve the compound before adding to the aqueous vehicle. The final concentration should be kept low to minimize potential toxicity.

Protocol for Preparation of a 0.5% CMC Suspension:

  • Prepare the vehicle: Slowly add 0.5 g of Carboxymethyl cellulose (CMC) to 100 mL of sterile water while stirring vigorously to avoid clumping. Continue stirring until a clear, viscous solution is formed.

  • Weigh the compound: Accurately weigh the required amount of this compound for the desired final concentration.

  • Triturate the compound: If not using a co-solvent, place the weighed this compound in a mortar and add a small amount of the prepared vehicle to form a smooth paste. This helps in the dispersion of the powder.

  • Suspend the compound: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until a uniform suspension is achieved.

  • Storage: Store the suspension at 2-8°C, protected from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.

Mandatory Visualizations

Parathyroid Hormone Receptor 1 (PTHR1) Signaling Pathway

The diagram below illustrates the primary signaling pathways activated by the Parathyroid Hormone Receptor 1 (PTHR1). This compound acts as an antagonist at this receptor, blocking these downstream effects.

PTHR1_Signaling cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gq Gq Pathway PTHR1 PTHR1 Gs Gs PTHR1->Gs Activates Gq Gq PTHR1->Gq Activates PTH PTH / PTHrP PTH->PTHR1 Binds AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC This compound This compound This compound->PTHR1 Blocks

Caption: PTHR1 signaling pathways blocked by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rodent model of hypercalcemia.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis A Acclimatize Animals C Baseline Blood Sample (t=0) A->C B Prepare this compound Formulation D Administer this compound (Oral Gavage) B->D C->D E Monitor Animal Health D->E F Collect Blood Samples (Multiple Timepoints) D->F G Measure Plasma Calcium Levels F->G H Pharmacokinetic Analysis (Optional) F->H I Data Analysis & Statistical Comparison G->I H->I

References

Mitigating DS69910557-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate DS69910557-induced cytotoxicity in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound.

Issue 1: Higher-than-expected cytotoxicity in target cells.

  • Possible Cause 1: Off-target effects. this compound, while targeting the intended pathway, may have off-target effects on critical cellular survival pathways, such as the PI3K/Akt signaling cascade.

  • Troubleshooting Step 1: Co-administration with a pathway activator. To determine if the cytotoxicity is due to off-target inhibition of the PI3K/Akt pathway, co-administer this compound with a known PI3K/Akt pathway activator, such as IGF-1. A rescue in cell viability would suggest off-target effects are at play.

  • Possible Cause 2: Sub-optimal cell culture conditions. Factors such as high cell density, nutrient depletion, or pH shifts in the culture medium can exacerbate the cytotoxic effects of this compound.

  • Troubleshooting Step 2: Optimize cell culture conditions. Ensure cells are seeded at an optimal density and that the medium is refreshed regularly to maintain a stable environment. Monitor the pH of the culture medium and ensure it remains within the optimal range for your cell line.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate compound concentration. Errors in serial dilutions or improper storage of this compound can lead to variability in the final concentration used in experiments.

  • Troubleshooting Step 1: Verify compound concentration and storage. Prepare fresh dilutions of this compound for each experiment. Ensure the stock solution is stored under the recommended conditions and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Variation in cell passage number. The sensitivity of cells to cytotoxic agents can change with increasing passage number.

  • Troubleshooting Step 2: Standardize cell passage number. Use cells within a consistent and narrow range of passage numbers for all experiments to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent inhibitor of its primary target. However, at concentrations above the IC50, it can induce off-target cytotoxicity by inhibiting key survival pathways, leading to apoptosis.

Q2: How can I reduce the off-target cytotoxicity of this compound without affecting its on-target activity?

A2: The most effective approach is to use the lowest effective concentration of this compound. Additionally, in some cell systems, co-treatment with a low dose of a broad-spectrum antioxidant, such as N-acetylcysteine, may mitigate some off-target effects.

Q3: What are the recommended control experiments when assessing this compound cytotoxicity?

A3: It is recommended to include the following controls in your experimental setup:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.

  • Untreated Control: Cells that are not exposed to any treatment.

Quantitative Data Summary

Table 1: Effect of Co-administration of IGF-1 on this compound-induced Cytotoxicity

TreatmentCell Viability (%)
Vehicle Control100 ± 5.2
This compound (10 µM)45 ± 4.1
This compound (10 µM) + IGF-1 (100 ng/mL)78 ± 6.3
IGF-1 (100 ng/mL)98 ± 4.8

Table 2: Impact of Cell Passage Number on this compound IC50

Cell Passage NumberIC50 (µM)
58.2 ± 0.7
107.9 ± 0.9
205.1 ± 0.5
303.5 ± 0.4

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and co-treatments if applicable) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

DS69910557_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome This compound This compound Target Primary Target This compound->Target OffTarget PI3K/Akt Pathway This compound->OffTarget Apoptosis Apoptosis This compound->Apoptosis Induces Survival Cell Survival Target->Survival Promotes OffTarget->Survival Promotes

Caption: this compound inhibits its primary target and the PI3K/Akt pathway, leading to apoptosis.

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Seeding treatment Treatment with this compound (± Co-treatments) start->treatment incubation Incubation (24h) treatment->incubation MTT MTT Assay (Viability) incubation->MTT Flow Flow Cytometry (Apoptosis) incubation->Flow analysis Data Analysis MTT->analysis Flow->analysis end End: Results analysis->end

Caption: Workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Logic issue High Cytotoxicity Observed cause1 Possible Cause: Off-target Effects issue->cause1 cause2 Possible Cause: Sub-optimal Conditions issue->cause2 solution1 Troubleshooting: Co-administer Activator cause1->solution1 solution2 Troubleshooting: Optimize Culture Conditions cause2->solution2 outcome1 Result: Viability Rescued solution1->outcome1 outcome2 Result: Cytotoxicity Reduced solution2->outcome2

Caption: Troubleshooting logic for high this compound cytotoxicity.

DS69910557 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with DS69910557, a potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonist.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] Its mechanism of action is to block the binding of parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP) to PTHR1, thereby inhibiting downstream signaling pathways.[4] This makes it a valuable research tool for studying conditions like hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1][2][3]

Q2: How should I reconstitute and store this compound?

For in vitro experiments, this compound can be reconstituted in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q3: What are the recommended cell lines for studying the effects of this compound?

Cell lines endogenously expressing hPTHR1 are suitable for studying the activity of this compound. Examples include human osteosarcoma cell lines (e.g., Saos-2) or kidney cell lines. Alternatively, cell lines recombinantly overexpressing hPTHR1 can be used to ensure a robust signal window in functional assays.

Q4: Is this compound selective for hPTHR1?

Yes, this compound is reported to be highly selective for hPTHR1. For instance, at a concentration of 3 μM, it exhibits excellent selectivity against the human ether-a-go-go-related-gene (hERG) channel, which is a common off-target liability for many small molecules.[2]

Quantitative Data Summary

The following table summarizes the key potency and selectivity data for this compound.

ParameterValueTarget/ChannelNotes
IC50 0.08 µM (80 nM)Human PTHR1Represents the concentration required for 50% inhibition of PTHR1 activity.[1][2][3]
Selectivity >3 µMhERG ChannelDemonstrates high selectivity against the hERG channel, indicating a lower risk of cardiac side effects.[2]
In Vivo Effect PotentPlasma CalciumOral administration at 5 mg/kg demonstrated the ability to decrease plasma calcium concentration in rats.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Question / ProblemPossible Cause(s)Recommended Solution(s)
Why am I observing high variability in my IC50 measurements? 1. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in aqueous assay buffers. 2. Cell Health/Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variable receptor expression. 3. Reagent Variability: Inconsistent concentrations of agonist (PTH/PTHrP) or other assay reagents.1. Check Solubility: Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%. Visually inspect for precipitation. 2. Standardize Cell Culture: Use cells within a defined low passage number range and ensure high viability (>95%) before plating. 3. Use Fresh Reagents: Prepare fresh agonist dilutions for each experiment and validate the potency of each new batch.
Why is the compound showing lower-than-expected potency in my cell-based assay? 1. High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. 2. Receptor Density: The cell line used may have a low expression level of hPTHR1. 3. Assay Incubation Time: The incubation time may be insufficient for the antagonist to reach equilibrium with the receptor and agonist.1. Reduce Serum: Perform the assay in a low-serum (e.g., 0.5-1%) or serum-free medium if tolerated by the cells. 2. Verify Receptor Expression: Confirm hPTHR1 expression using qPCR or Western blot. Consider using a cell line with higher receptor density. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the agonist.
Why am I observing unexpected cellular toxicity? 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high for the specific cell line. 2. Off-Target Effects: Although selective, at very high concentrations the compound may engage with other targets. 3. Contamination: The cell culture may be contaminated (e.g., with mycoplasma), making cells more sensitive.1. Limit DMSO: Ensure the final DMSO concentration in the assay does not exceed a level tolerated by your cells (typically <1%, often <0.5%). 2. Perform Dose-Response: Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to distinguish antagonism from toxicity. 3. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination.[5]

Experimental Protocols & Visualizations

Protocol: hPTHR1 Antagonist Activity via cAMP Assay

This protocol describes a method to quantify the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing hPTHR1.

Materials:

  • hPTHR1-expressing cells (e.g., Saos-2)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • This compound

  • PTH (1-34) or PTHrP (1-36) as the agonist

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 384-well white assay plates

Procedure:

  • Cell Plating: Seed hPTHR1-expressing cells into a 384-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into Assay Buffer to achieve the desired final concentrations.

  • Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add the agonist (e.g., PTH 1-34) at a pre-determined EC80 concentration to all wells except the negative control.

  • Incubation: Incubate the plate for 30 minutes at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PTHR1 PTHR1 (GPCR) G_Protein G Protein (Gαs) PTHR1->G_Protein Activates PTH PTH / PTHrP (Agonist) PTH->PTHR1 Binds & Activates This compound This compound (Antagonist) This compound->PTHR1 Binds & Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: PTHR1 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate hPTHR1- expressing cells B 2. Prepare serial dilution of this compound D 4. Pre-incubate cells with this compound A->D C 3. Prepare Agonist (e.g., PTH 1-34) B->D E 5. Add Agonist to stimulate cells C->E D->E F 6. Incubate to allow cAMP production E->F G 7. Lyse cells and detect cAMP signal F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: DS69910557 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DS69910557, a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer solutions for potential challenges encountered during the evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the class I PI3K enzymes, which are critical components of the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to decreased cell proliferation, growth, and survival in cancer cells where this pathway is aberrantly activated.[3]

Q2: What are the recommended storage conditions and solvent for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in DMSO at a concentration of 10 mM.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Q3: What are the expected IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cancer cell line and the assay conditions. However, in sensitive cell lines with PIK3CA mutations, the IC50 values are typically in the low nanomolar range.[5][6] It is crucial to determine the IC50 empirically for your specific cell line and experimental setup.[4]

Q4: Are there known mechanisms of resistance to this compound?

Resistance to PI3K inhibitors can arise from various mechanisms, including feedback activation of other signaling pathways or mutations in downstream effectors.[6] Investigating potential resistance mechanisms is an active area of research.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Suggested Solution
High variability between replicate wells in cell viability assays Pipetting errors, especially with small volumes.[4] Inconsistent cell seeding density. Edge effects due to evaporation in the outer wells of the plate.[4]Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Seed cells evenly and allow them to adhere before adding the compound. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[4]
No or weak inhibition of cell growth at expected concentrations The cell line may not be dependent on the PI3K/Akt/mTOR pathway. The compound may have degraded due to improper storage. The drug concentration may be too low.Confirm the activation status of the PI3K/Akt/mTOR pathway in your cell line (e.g., by checking for PIK3CA mutations or PTEN loss).[5] Use a fresh aliquot of the compound. Perform a dose-response curve to determine the optimal concentration.
Inconsistent results in Western blot for pathway inhibition Suboptimal sample preparation, including insufficient lysis or lack of phosphatase inhibitors.[7] Issues with antibody quality or concentration. Problems with protein transfer to the membrane.[7][8]Use a lysis buffer containing both protease and phosphatase inhibitors.[7] Optimize primary and secondary antibody concentrations. Confirm complete protein transfer by staining the membrane with Ponceau S.[7]
In Vivo Xenograft Study Troubleshooting
Problem Possible Cause Suggested Solution
Poor tumor engraftment or slow growth Low viability of injected cancer cells. The chosen mouse strain may not be suitable. The injection site may not be optimal.Ensure cancer cells are in the exponential growth phase at the time of injection.[9] Consider using Matrigel to support initial tumor growth.[9][10] For some tumor types, orthotopic implantation may yield better results than subcutaneous injection.[11]
High toxicity or weight loss in treated mice The dose of this compound may be too high for the chosen mouse strain. The formulation of the drug may be causing adverse effects.Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Ensure the vehicle used for drug delivery is well-tolerated by the animals.
Lack of tumor growth inhibition despite in vitro efficacy Poor bioavailability or rapid metabolism of the compound in vivo. The tumor microenvironment may be conferring resistance.Conduct pharmacokinetic studies to assess the drug's exposure in the animals. Analyze the tumor microenvironment for factors that may counteract the drug's effect.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7BreastMutant (E545K)Wild-Type15 ± 3
PC-3ProstateWild-TypeNull50 ± 8
U87-MGGlioblastomaWild-TypeNull75 ± 12
A549LungWild-TypeWild-Type>1000

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)
Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Daily0+2.5
This compound25Daily45-1.8
This compound50Daily78-4.2

Tumor growth inhibition was measured at the end of the 21-day study.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition
  • Cell Treatment and Lysis : Treat cells with this compound at the desired concentration for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[7] Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates This compound This compound This compound->PI3K mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assay (IC50) InVitro->CellViability WesternBlot Western Blot (Pathway Inhibition) InVitro->WesternBlot InVivo In Vivo Studies CellViability->InVivo WesternBlot->InVivo Xenograft Xenograft Model (Efficacy) InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity DataAnalysis Data Analysis & Interpretation Xenograft->DataAnalysis Toxicity->DataAnalysis

Caption: A typical experimental workflow for the pre-clinical evaluation of this compound.

Troubleshooting_Tree Start Weak or No Signal in Western Blot CheckProtein Sufficient Protein Loaded? Start->CheckProtein IncreaseProtein Increase Protein Load (20-40 µg) CheckProtein->IncreaseProtein No CheckTransfer Successful Transfer? CheckProtein->CheckTransfer Yes IncreaseProtein->CheckTransfer OptimizeTransfer Optimize Transfer Time/Voltage CheckTransfer->OptimizeTransfer No CheckAntibody Antibody Concentration Optimal? CheckTransfer->CheckAntibody Yes OptimizeTransfer->CheckAntibody TitrateAntibody Titrate Primary & Secondary Antibodies CheckAntibody->TitrateAntibody No CheckBlocking Blocking Conditions? CheckAntibody->CheckBlocking Yes TitrateAntibody->CheckBlocking AdjustBlocking Try Different Blocking Agent (e.g., BSA vs. Milk) CheckBlocking->AdjustBlocking No Success Signal Improved CheckBlocking->Success Yes AdjustBlocking->Success

References

Validation & Comparative

Validating the Selectivity of DS69910557 for the Parathyroid Hormone 1 Receptor (PTHR1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DS69910557, a potent and orally active antagonist of the human Parathyroid Hormone 1 Receptor (PTHR1), with other known PTHR1 antagonists. The following sections detail its performance based on available experimental data, outline relevant experimental methodologies, and visualize key signaling pathways and workflows.

Comparative Potency of PTHR1 Antagonists

This compound demonstrates high potency in inhibiting PTHR1 activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected small molecule and peptide antagonists of PTHR1, providing a clear comparison of their in vitro efficacy.

CompoundTypeTargetIC50 (µM)Reference
This compound Small MoleculehPTHR10.08 [1]
DS08210767Small MoleculehPTHR10.09[2][3][4]
DS37571084Small MoleculehPTHR10.17[2][5][6][7]
SW106Small MoleculePTHR1-[2][5]
AH-3960Small MoleculePTHR1- (Agonist activity also reported)[2][8]
[Nle8,18,Tyr34]bPTH(3-34) amidePeptidePTHR1- (Ki values are typically determined)

Selectivity Profile of this compound

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other proteins in the body, which helps to minimize off-target effects.

hERG Channel Selectivity: this compound has been shown to exhibit excellent selectivity against the human ether-a-go-go-related gene (hERG) channel, a crucial anti-target in drug development due to its association with cardiac arrhythmias.[1]

Broader Off-Target Profile: While specific data on the comprehensive off-target screening of this compound against a wider panel of G-protein coupled receptors (GPCRs) and kinases is not available in the public domain, it is standard practice in drug discovery to perform such profiling. These panels typically include a diverse range of receptors and enzymes to identify any potential off-target interactions. Commercial services offer various safety screening panels to assess the selectivity of lead compounds.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the selectivity and potency of PTHR1 antagonists.

PTHR1 Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for PTHR1 by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity of this compound and other antagonists for PTHR1.

Materials:

  • Cell membranes prepared from cells overexpressing human PTHR1 (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [125I]-labeled PTH(1-34) or a similar high-affinity PTHR1 ligand.

  • Test compounds: this compound and other antagonists at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

PTH-Stimulated cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of a compound to inhibit the increase in intracellular cyclic AMP (cAMP) stimulated by a PTHR1 agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound and other compounds at PTHR1.

Materials:

  • Whole cells expressing human PTHR1 (e.g., HEK293 or CHO cells).

  • PTHR1 agonist: e.g., PTH(1-34) at a concentration that elicits a submaximal response (e.g., EC80).

  • Test compounds: this compound and other antagonists at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add the PTHR1 agonist to the wells and incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production, is determined using non-linear regression.

Visualizations

PTHR1 Signaling Pathways

The Parathyroid Hormone 1 Receptor (PTHR1) is a class B G-protein coupled receptor that, upon activation by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP), initiates multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PTHR1 can also couple to other G proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway, and Gα12/13, which activates the RhoA pathway. Furthermore, PTHR1 signaling is modulated by β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling, for instance, through the ERK1/2 pathway.

PTHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PTHR1 PTHR1 AC Adenylyl Cyclase PTHR1->AC Gαs PLC Phospholipase C PTHR1->PLC Gαq/11 RhoGEF RhoGEF PTHR1->RhoGEF Gα12/13 beta_arrestin β-Arrestin PTHR1->beta_arrestin Agonist Binding cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA PKA PKA cAMP->PKA Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1 PKC PKC DAG->PKC Cellular Response 2 Cellular Response 2 PKC->Cellular Response 2 Cellular Response 3 Cellular Response 3 RhoA->Cellular Response 3 ERK ERK1/2 beta_arrestin->ERK Cellular Response 4 Cellular Response 4 ERK->Cellular Response 4 Ligand PTH / PTHrP Ligand->PTHR1

Figure 1: Simplified PTHR1 Signaling Pathways.
Experimental Workflow for Antagonist Characterization

The validation of a selective antagonist like this compound involves a multi-step process, starting from initial screening to in-depth characterization of its potency, selectivity, and in vivo efficacy.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation primary_screen Primary Screen (e.g., HTS with cAMP assay) binding_assay Binding Affinity Assay (Competition Binding) primary_screen->binding_assay functional_assay Functional Antagonism Assay (cAMP Inhibition) primary_screen->functional_assay selectivity_panel Selectivity Profiling (GPCR & Kinase Panels) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies efficacy_models Efficacy Models (e.g., Hypercalcemia models) pk_studies->efficacy_models This compound This compound

References

A Comparative Guide to DS69910557 and Other PTHR1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the novel PTHR1 antagonist, DS69910557, with other key players in the field. This document summarizes publicly available experimental data, details methodologies for key experiments, and visualizes critical pathways and workflows to aid in the objective assessment of these compounds.

The parathyroid hormone 1 receptor (PTHR1) is a class B G-protein-coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate (B84403) homeostasis, as well as bone metabolism. Its dysregulation is implicated in various disorders, including hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis, making it a significant target for therapeutic intervention. This compound is a potent, selective, and orally active antagonist of the human PTHR1. This guide places this compound in the context of other non-peptide and peptide-based PTHR1 antagonists.

Quantitative Comparison of PTHR1 Antagonists

The following table summarizes the in vitro potency of this compound and other selected PTHR1 antagonists based on reported IC50 values from functional assays measuring the inhibition of parathyroid hormone (PTH)-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.

Compound NameCompound TypeTarget SpeciesIC50 (µM)Reference
This compound Non-peptideHuman0.08[1]
DS08210767Non-peptideHuman0.09[2]
DS37571084Non-peptideHuman0.17[2]
SW-106Non-peptideNot SpecifiedLow- to Mid-µM range[3]
[D-Trp12,Tyr34]PTH(7-34)NH2PeptideHuman1[4]
ANT-1 (Crinetics)Non-peptideHuman, RatLow Nanomolar[5]
ANT-5 (Crinetics)Non-peptideHuman, RatNot Specified[6][7]

Experimental Methodologies

A clear understanding of the experimental conditions is crucial for the interpretation of comparative data. Below are detailed protocols for the key in vitro assays used to characterize PTHR1 antagonists.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the affinity of a test compound for the PTHR1 by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of antagonist compounds to the PTHR1.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human PTHR1 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled PTHR1 ligand (e.g., [125I]PTH(1-34)), and varying concentrations of the unlabeled antagonist.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cell-Based cAMP Assay (HTRF)

This assay measures the ability of an antagonist to inhibit the PTH-induced production of the second messenger cAMP in cells expressing the PTHR1.

Objective: To determine the functional potency (IC50) of antagonist compounds in a cell-based system.

General Protocol:

  • Cell Culture and Seeding: A suitable cell line endogenously or recombinantly expressing the human PTHR1 (e.g., HEK293, CHO, or Saos-2 cells) is cultured and seeded into 384-well plates.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist compound.

  • Agonist Stimulation: Following the antagonist pre-incubation, the cells are stimulated with a fixed concentration of a PTHR1 agonist (e.g., PTH(1-34)) to induce cAMP production. This concentration is typically the EC80 or EC50 of the agonist.

  • Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis: The data are normalized and fitted to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Visualizing Key Pathways and Workflows

PTHR1 Signaling Pathway

The activation of PTHR1 by its endogenous ligands, PTH and PTH-related protein (PTHrP), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. PTHR1 can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway. PTHR1 antagonists act by blocking the binding of agonists to the receptor, thereby inhibiting these downstream signaling cascades.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH/PTHrP PTH/PTHrP PTHR1 PTHR1 PTH/PTHrP->PTHR1 Activates Antagonist Antagonist Antagonist->PTHR1 Blocks G_protein Gαs PTHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: Simplified PTHR1 signaling pathway.

Experimental Workflow for Antagonist Characterization

The characterization of a novel PTHR1 antagonist typically follows a standardized workflow, beginning with primary screening to identify active compounds, followed by more detailed in vitro and in vivo studies to determine their potency, selectivity, and efficacy.

Experimental_Workflow cluster_workflow Antagonist Characterization Workflow Start Compound Library Primary_Screening Primary Screening (e.g., High-Throughput cAMP Assay) Start->Primary_Screening Hit_Confirmation Hit Confirmation & Triage Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50 Determination) Hit_Confirmation->Dose_Response Binding_Assay Binding Affinity (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (Off-target activity) Binding_Assay->Selectivity_Panel In_Vivo_Models In Vivo Efficacy Models (e.g., Hypercalcemia models) Selectivity_Panel->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Caption: General experimental workflow.

Conclusion

This compound emerges as a highly potent, non-peptide PTHR1 antagonist with an IC50 in the sub-micromolar range. Its oral availability further positions it as a promising candidate for therapeutic development. The data presented in this guide offer a snapshot of the current landscape of PTHR1 antagonists, providing a foundation for researchers to compare and contrast the properties of these molecules. The detailed experimental protocols and visual aids are intended to facilitate the design and interpretation of future studies in this important area of drug discovery.

References

DS69910557: A Comparative Analysis of a Novel hPTHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DS69910557 is a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1), a G-protein coupled receptor pivotal in calcium homeostasis and bone metabolism.[1][2][3] This guide provides a comparative overview of this compound, summarizing its known activity and selectivity, and detailing the experimental protocols utilized for its characterization.

Quantitative Performance Analysis

This compound demonstrates high potency for its intended target, hPTHR1. The primary measure of its activity is its half-maximal inhibitory concentration (IC50), which has been determined to be 0.08 μM.[1][2][3]

CompoundTargetIC50 (μM)
This compoundhPTHR10.08[1][2][3]

A critical aspect of drug development is ensuring a compound's selectivity to minimize off-target effects. While comprehensive cross-reactivity data for this compound against a broad panel of other receptors is not publicly available in the cited literature, its selectivity has been highlighted against a key anti-target in drug discovery, the human ether-a-go-go-related gene (hERG) channel.

CompoundOff-TargetAssay Concentration (μM)Effect
This compoundhERG Channel3Excellent Selectivity[1]

The lack of extensive public data on the cross-reactivity of this compound with other GPCRs or receptor types represents a current knowledge gap. Further studies are required to fully delineate its selectivity profile.

Experimental Protocols

The following experimental methodologies were described in the primary literature for the characterization of this compound.

hPTHR1 Antagonist Activity Assay (cAMP Assay)

The antagonist activity of this compound against hPTHR1 was likely determined using a cell-based cyclic adenosine (B11128) monophosphate (cAMP) assay. While the specific details for the assay with this compound are not available, a general workflow for such an experiment is as follows:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Culture cells expressing hPTHR1 prep2 Harvest and seed cells into assay plates prep1->prep2 assay1 Pre-incubate cells with this compound prep2->assay1 assay2 Stimulate with a known hPTHR1 agonist (e.g., PTH(1-34)) assay1->assay2 assay3 Lyse cells and measure intracellular cAMP levels assay2->assay3 analysis1 Generate dose-response curves assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

Caption: General workflow for an hPTHR1 antagonist cAMP assay.

hERG Channel Selectivity Assay

The selectivity against the hERG channel is a critical safety assessment. The specific protocol used for this compound is not detailed in the available literature, but a common method is the patch-clamp electrophysiology assay.

G cluster_prep Cell Preparation cluster_assay Electrophysiology cluster_analysis Data Analysis prep1 Use cells stably expressing hERG channels assay1 Establish whole-cell patch-clamp configuration prep1->assay1 assay2 Record baseline hERG current assay1->assay2 assay3 Apply this compound at a defined concentration (e.g., 3 μM) assay2->assay3 assay4 Record hERG current in the presence of the compound assay3->assay4 analysis1 Compare current before and after compound application assay4->analysis1 analysis2 Calculate percentage of inhibition analysis1->analysis2

Caption: General workflow for a hERG channel patch-clamp assay.

Signaling Pathways of the Target Receptor: hPTHR1

The human parathyroid hormone receptor 1 (hPTHR1) is a class B GPCR that primarily signals through two main pathways upon activation by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).

  • Gαs-cAMP-PKA Pathway: This is the canonical signaling pathway for hPTHR1. Activation of the receptor leads to the coupling of the Gαs subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating many of the physiological effects of PTH.[4][5]

  • Gαq-PLC-PKC Pathway: hPTHR1 can also couple to the Gαq subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[4][5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PTHR1 hPTHR1 Gs Gαs PTHR1->Gs Couples to Gq Gαq PTHR1->Gq Couples to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Downstream Effects Ca->PKC Ligand PTH / PTHrP Ligand->PTHR1 Activates This compound This compound This compound->PTHR1 Inhibits

Caption: Simplified signaling pathways of the hPTHR1 receptor.

References

In Vivo Therapeutic Potential of DS69910557: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

DS69910557, a novel, orally bioavailable small molecule antagonist of the human parathyroid hormone receptor 1 (hPTHR1), is currently in preclinical development for the treatment of conditions associated with elevated parathyroid hormone (PTH) levels, such as hyperparathyroidism and hypercalcemia of malignancy. This guide provides a comparative overview of the in vivo therapeutic potential of this compound against other emerging oral therapies, including the PTH1R antagonist ANT-5 and the calcilytic agent JTT-305/MK-5442. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the PTH1R Signaling Pathway

This compound exerts its therapeutic effect by directly blocking the interaction of PTH and PTH-related peptide (PTHrP) with the PTH1R, a G protein-coupled receptor. This antagonism inhibits downstream signaling cascades, ultimately leading to a reduction in bone resorption and renal calcium reabsorption, thereby lowering elevated plasma calcium levels.

PTH1R Signaling Pathway cluster_membrane Cell Membrane PTH1R PTH1R G_Protein G Protein Activation PTH1R->G_Protein PTH PTH / PTHrP PTH->PTH1R Binds to This compound This compound This compound->PTH1R Blocks AC Adenylate Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Bio_Effects Biological Effects (↑ Bone Resorption, ↑ Renal Ca2+ Reabsorption) PKA->Bio_Effects

Figure 1: Simplified signaling pathway of PTH1R and the antagonistic action of this compound.

Comparative In Vivo Efficacy

While direct comparative studies are not yet available, preclinical data from rodent models provide insights into the potential therapeutic efficacy of this compound relative to other oral agents.

Plasma Calcium Reduction

This compound has demonstrated the ability to decrease plasma calcium concentrations in rats following oral administration.[1] Although specific dose-response data for this compound is not publicly available, data for the comparator ANT-5 in a PTH-induced hypercalcemia rat model shows a dose-dependent suppression of plasma calcium levels.[2][3]

Table 1: Comparison of In Vivo Efficacy on Plasma Calcium

CompoundClassAnimal ModelDosingEffect on Plasma CalciumReference
This compound PTH1R AntagonistRatOralDemonstrated decrease in plasma calcium concentration.[1]
ANT-5 PTH1R AntagonistRat (PTH-induced hypercalcemia)OralDose-dependently suppressed PTH-induced hypercalcemia.[2][3]
JTT-305/MK-5442 CalcilyticOvariectomized RatOral (0.3, 1, 3 mg/kg daily for 12 weeks)Primarily studied for its effects on PTH secretion and bone formation; direct plasma calcium reduction in hypercalcemic models is not the primary endpoint.[4]
Effects on Parathyroid Hormone (PTH)

As a PTH1R antagonist, this compound is not expected to directly alter PTH secretion. In contrast, calcilytics like JTT-305/MK-5442 are designed to induce a transient increase in endogenous PTH secretion, which, when intermittent, can have an anabolic effect on bone.[4][5]

Table 2: Comparison of Effects on Plasma PTH

CompoundClassExpected Effect on Plasma PTHMechanism
This compound PTH1R AntagonistNo direct effect on PTH secretion.Blocks the action of existing PTH at its receptor.
ANT-5 PTH1R AntagonistNo direct effect on PTH secretion.Blocks the action of existing PTH at its receptor.
JTT-305/MK-5442 CalcilyticTransient increase.Antagonizes the calcium-sensing receptor on parathyroid cells, stimulating PTH release.[5][6]

Pharmacokinetic Profile

The oral bioavailability of a drug is a critical factor for its therapeutic utility. While specific pharmacokinetic parameters for this compound are not yet published, its development as an orally active compound suggests a favorable profile.

Table 3: Preclinical Pharmacokinetic Profile

CompoundClassAnimal ModelOral BioavailabilityKey FindingsReference
This compound PTH1R AntagonistRatData not publicly available.Developed as an orally bioavailable compound.
ANT-5 PTH1R AntagonistRat, DogGood oral exposure reported.Possesses desirable drug-like properties.[1]
JTT-305/MK-5442 CalcilyticRatOrally active.Short-acting, leading to transient PTH pulses.[4][7]

Experimental Protocols

The following provides a generalized methodology for a key in vivo experiment used to validate the therapeutic potential of compounds like this compound.

PTH-Induced Hypercalcemia Rat Model

This model is crucial for evaluating the efficacy of PTH1R antagonists in reducing elevated plasma calcium levels.

Experimental Workflow Animal_Prep Animal Preparation (e.g., Sprague-Dawley rats, acclimatization) PTH_Infusion Continuous PTH Infusion (e.g., via osmotic minipump) to induce hypercalcemia Animal_Prep->PTH_Infusion Treatment Oral Administration (Vehicle, this compound, or comparator) PTH_Infusion->Treatment Blood_Sampling Serial Blood Sampling (e.g., at baseline and post-treatment time points) Treatment->Blood_Sampling Analysis Biochemical Analysis (Plasma ionized calcium, PTH levels, etc.) Blood_Sampling->Analysis

Figure 2: General experimental workflow for a PTH-induced hypercalcemia model in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the experiment.

  • Induction of Hypercalcemia: A sustained state of hypercalcemia is induced by the continuous subcutaneous infusion of a synthetic human PTH fragment (e.g., PTH(1-34)) using an osmotic minipump implanted under the skin.[2] The infusion rate is calibrated to achieve a stable, elevated level of plasma calcium.

  • Drug Administration: Following the establishment of hypercalcemia, animals are randomly assigned to treatment groups and receive either the vehicle control, this compound, or a comparator compound via oral gavage at various dose levels.

  • Sample Collection and Analysis: Blood samples are collected at baseline (before drug administration) and at multiple time points after dosing. Plasma is separated, and ionized calcium concentrations are measured using a blood gas and electrolyte analyzer. Plasma PTH levels can also be quantified using an appropriate immunoassay.

  • Data Analysis: The change in plasma ionized calcium from baseline is calculated for each treatment group and compared to the vehicle control group to determine the efficacy of the test compound. Dose-response curves can be generated to determine the potency of the compound.

Conclusion

This compound represents a promising oral therapeutic candidate for hypercalcemic disorders by directly antagonizing the PTH1R. While further preclinical data is needed for a complete comparative assessment, its mechanism of action offers a distinct advantage over approaches that modulate PTH secretion, particularly in conditions where PTH levels are already pathologically elevated. The ongoing in vivo validation studies will be critical in defining its therapeutic potential and positioning it relative to other emerging oral treatments for hyperparathyroidism and hypercalcemia of malignancy.

References

A Head-to-Head Comparison of the Small Molecule Antagonist DS69910557 and Peptidic Antagonists of the Parathyroid Hormone 1 Receptor (PTHR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel, orally active, small-molecule Parathyroid Hormone 1 Receptor (PTHR1) antagonist, DS69910557, with established peptidic antagonists. This document is intended to serve as a resource for researchers in endocrinology, bone biology, and oncology, as well as professionals in drug development, by presenting a comprehensive overview of their respective pharmacological properties, supported by experimental data and detailed methodologies.

Introduction

The Parathyroid Hormone 1 Receptor (PTHR1), a class B G-protein coupled receptor (GPCR), is a key regulator of calcium and phosphate (B84403) homeostasis and plays a critical role in bone metabolism.[1] Its activation by endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP), triggers a cascade of intracellular signaling events. Dysregulation of PTHR1 signaling is implicated in various pathological conditions, including hyperparathyroidism and humoral hypercalcemia of malignancy. Consequently, the development of PTHR1 antagonists is of significant therapeutic interest.

This comparison focuses on this compound, a potent and selective small-molecule antagonist, and the well-established class of peptidic antagonists, which are typically N-terminally truncated analogs of PTH and PTHrP.

Quantitative Comparison of Antagonist Potency

The following table summarizes the in vitro potency of this compound and representative peptidic antagonists in inhibiting PTHR1 activity. The data is primarily derived from cAMP accumulation assays, a standard method for assessing the functional consequence of PTHR1 modulation.

AntagonistTypeTargetAssayIC50Source
This compound Small MoleculeHuman PTHR1cAMP Accumulation0.08 µM [1]
(Asn10,Leu11,D-Trp12)-pTH-Related Protein (7-34) amide PeptidicHuman PTHR1cAMP AccumulationPotent Antagonist[2][3]
[D-Trp12,Tyr34]PTH(7-34)NH2 PeptidicHuman PTHR1cAMP Accumulation1 µM [4]
PTHrP (7-34) PeptidicHuman PTHR1cAMP Accumulation84 nM [5]
[Asn10,Leu11,D-Trp12]PTHrP (7-34) PeptidicHuman PTHR1cAMP Accumulation3.4 nM [5]

Signaling Pathways of PTHR1

Activation of PTHR1 by its agonists initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to physiological responses in bone and kidney. Additionally, PTHR1 can couple to Gαq, activating the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PTHR1 PTHR1 Gs Gαs PTHR1->Gs Activates Gq Gαq PTHR1->Gq Activates Ligand PTH / PTHrP (Agonist) Ligand->PTHR1 Binds AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response Physiological Response PKA->Response Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Response

Figure 1: PTHR1 Signaling Pathways.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound (e.g., this compound or a peptidic antagonist) to PTHR1. It measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing PTHR1.

  • Assay Components: The assay mixture includes cell membranes, a radiolabeled PTHR1 ligand (e.g., 125I-PTH(1-34)), and varying concentrations of the unlabeled competitor compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes PTHR1-expressing cell membranes Incubation Incubate mixture Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-PTH(1-34)) Radioligand->Incubation Competitor Unlabeled Antagonist (this compound or Peptidic) Competitor->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Calculate IC50 Counting->Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cells Culture PTHR1-expressing cells Antagonist_Incubation Pre-incubate with antagonist Cells->Antagonist_Incubation Agonist_Stimulation Stimulate with PTHR1 agonist Antagonist_Incubation->Agonist_Stimulation Lysis Lyse cells Agonist_Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP levels Lysis->cAMP_Measurement IC50_Calculation Calculate IC50 cAMP_Measurement->IC50_Calculation

References

Unveiling the On-Target Efficacy of DS69910557: A Comparative Analysis of PTHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the on-target effects of DS69910557, a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1), with other known PTHR1 antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance characteristics.

This compound, developed by Daiichi Sankyo, is an orally active small molecule with potential therapeutic applications in conditions characterized by excessive PTHR1 activation, such as hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1][2][3] This document summarizes key in vitro and in vivo data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative In Vitro Potency

The primary on-target effect of this compound is the inhibition of PTHR1 signaling. The following table summarizes the in vitro potency of this compound in comparison to other known PTHR1 antagonists, as measured by their ability to inhibit the PTH-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing hPTHR1.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound hPTHR1cAMP Inhibition0.08 [1][3]
DS37571084hPTHR1cAMP Inhibition0.17
SW-106hPTHR1cAMP InhibitionMicromolar Affinity

In Vivo Efficacy in a Preclinical Model of Hypercalcemia

The on-target antagonistic activity of this compound has been demonstrated in a rat model of hypercalcemia. Oral administration of this compound led to a significant decrease in plasma calcium concentrations, confirming its ability to modulate PTHR1 signaling in a whole-animal system.

CompoundAnimal ModelAdministration RouteKey FindingReference
This compound RatOralDose-dependent decrease in plasma calcium

Experimental Protocols

In Vitro cAMP Inhibition Assay

The potency of PTHR1 antagonists was determined by measuring the inhibition of parathyroid hormone (PTH)-stimulated cAMP production in a cell line stably expressing the human PTHR1.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hPTHR1 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • Prior to the assay, the growth medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.

    • Cells were pre-incubated with varying concentrations of the antagonist compounds (e.g., this compound) for a specified period.

    • PTH(1-34) was then added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.

    • The incubation was continued for a defined time at 37°C.

    • Following incubation, cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the antagonist that produced 50% inhibition of the PTH-stimulated cAMP response (IC50) was calculated by fitting the data to a four-parameter logistic equation.

In Vivo Rat Model of Hypercalcemia

The in vivo efficacy of this compound was evaluated in a rat model where hypercalcemia was induced to mimic the disease state.

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Induction of Hypercalcemia: Hypercalcemia was induced by a continuous subcutaneous infusion of PTH or by establishing a specific diet.

  • Drug Administration: this compound was formulated in an appropriate vehicle and administered orally to the rats at various doses. A vehicle control group was included in the study.

  • Sample Collection and Analysis: Blood samples were collected at specified time points after drug administration. Plasma was separated, and the concentration of total or ionized calcium was measured using a clinical chemistry analyzer.

  • Data Analysis: The change in plasma calcium concentration from baseline was calculated for each treatment group and compared to the vehicle control group to determine the in vivo efficacy of the compound.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the PTHR1 signaling pathway and the experimental workflows.

PTHR1_Signaling_Pathway cluster_membrane Cell Membrane PTHR1 PTHR1 G_protein Gs Protein PTHR1->G_protein Activates PTH PTH / PTHrP PTH->PTHR1 Binds & Activates This compound This compound This compound->PTHR1 Blocks Binding AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., RANKL) CREB->Gene_Expression Regulates Ca_Mobilization Increased Plasma Ca2+ Gene_Expression->Ca_Mobilization Leads to

Caption: PTHR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro hPTHR1-expressing cells add_antagonist Add this compound & Comparators start_invitro->add_antagonist add_pth Stimulate with PTH add_antagonist->add_pth measure_camp Measure cAMP levels add_pth->measure_camp calc_ic50 Calculate IC50 measure_camp->calc_ic50 start_invivo Rat model of hypercalcemia administer_drug Oral administration of This compound start_invivo->administer_drug collect_samples Collect blood samples administer_drug->collect_samples measure_ca Measure plasma Ca2+ collect_samples->measure_ca assess_efficacy Assess efficacy measure_ca->assess_efficacy

Caption: Workflow for in vitro and in vivo evaluation of this compound.

References

Preclinical Proof-of-Concept for hPTHR1 Antagonism: A Comparative Landscape for DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical evaluation of human parathyroid hormone receptor 1 (hPTHR1) antagonists, with a focus on the therapeutic potential for conditions like hypercalcemia. While specific preclinical data for DS69910557 is limited in the public domain, this guide contextualizes its potential by examining the established preclinical development pathways and data for other hPTHR1 antagonists.

This compound has been identified as a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1). Its primary mechanism of action is to block the signaling cascade initiated by parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP), which play crucial roles in calcium homeostasis. Overactivity of this pathway can lead to hypercalcemia, a serious metabolic disorder.

Signaling Pathway of hPTHR1 and Point of Intervention

The hPTHR1 is a G protein-coupled receptor that, upon binding of its ligands (PTH or PTHrP), primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade results in increased bone resorption and renal calcium reabsorption, elevating blood calcium levels.[1][2] hPTHR1 antagonists like this compound are designed to competitively bind to the receptor, thereby preventing ligand binding and inhibiting this downstream signaling.

PTHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PTH/PTHrP PTH/PTHrP hPTHR1 hPTHR1 PTH/PTHrP->hPTHR1 Binds to G_Protein G Protein (Gs) hPTHR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased bone resorption, renal calcium reabsorption) PKA->Cellular_Response Leads to This compound This compound (Antagonist) This compound->hPTHR1 Blocks

Caption: hPTHR1 signaling and antagonist intervention.

Comparative Preclinical Data

While specific in vivo proof-of-concept data for this compound is not publicly available, we can compare its reported in vitro potency with other hPTHR1 modulators. The development of potent and orally available nonpeptide PTH antagonists is an active area of research.

Compound/ClassTargetIn Vitro PotencyIn Vivo ModelKey Findings
This compound hPTHR1 AntagonistIC50 = 0.08 μMNot Publicly AvailablePotent and selective hPTHR1 antagonist.
Crinetics' Oral hPTHR1 Antagonists hPTHR1 AntagonistPotent (specific values not disclosed)Rodent models of primary hyperparathyroidismOrally available, exhibit good exposure in preclinical species, and are active in preclinical models.[3]
PTHrP(7-34)NH2 hPTHR1 AntagonistPotent antagonist of PTHrP-stimulated cAMP productionNude mice with PTHrP-induced hypercalcemiaCompletely inhibited hypercalcemia induced by PTHrP(1-34).
PCO371 hPTHR1 AgonistEC50 for cAMP production ≈ 2.5 μmol/LThyroparathyroidectomized (TPTX) ratsOrally administered PCO371 dose-dependently increased serum Ca and decreased inorganic phosphate.[4]

Key Preclinical Experimental Protocols

The preclinical evaluation of hPTHR1 antagonists typically involves a series of in vitro and in vivo experiments to establish efficacy and safety.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the antagonist to the hPTHR1.

  • Methodology: Typically involves competitive binding assays using a radiolabeled ligand (e.g., [125I]-PTH(1-34)) and cell membranes expressing hPTHR1. The ability of the antagonist to displace the radioligand is measured, and the inhibitor constant (Ki) is calculated.

2. Functional Assays (cAMP Production):

  • Objective: To assess the functional antagonism of hPTHR1 signaling.

  • Methodology: Cells expressing hPTHR1 (e.g., HEK293 or UMR-106 cells) are stimulated with a known concentration of PTH or PTHrP in the presence of varying concentrations of the antagonist. Intracellular cAMP levels are then measured using techniques like ELISA or HTRF. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production, is determined.

In Vivo Models

1. PTHrP-Induced Hypercalcemia Model:

  • Objective: To evaluate the in vivo efficacy of the antagonist in a model of humoral hypercalcemia of malignancy (HHM), a condition often driven by tumor-secreted PTHrP.[5]

  • Methodology:

    • Rodents (mice or rats) are continuously infused with PTHrP to induce a state of hypercalcemia.

    • The antagonist is administered (e.g., orally) at various doses.

    • Blood samples are collected at different time points to measure serum calcium levels.

    • A dose-dependent reduction in serum calcium levels compared to a vehicle-treated control group indicates efficacy.

Experimental_Workflow_Hypercalcemia_Model cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis Induction Induce Hypercalcemia (e.g., PTHrP infusion in rodents) Vehicle Vehicle Control Induction->Vehicle Administer Treatment Antagonist_Low This compound (Low Dose) Induction->Antagonist_Low Administer Treatment Antagonist_High This compound (High Dose) Induction->Antagonist_High Administer Treatment Monitoring Monitor Serum Calcium Levels (over time) Vehicle->Monitoring Antagonist_Low->Monitoring Antagonist_High->Monitoring Comparison Compare Treatment Groups Monitoring->Comparison Efficacy Determine Efficacy Comparison->Efficacy

Caption: In vivo hypercalcemia model workflow.

Conclusion

This compound shows promise as a potent hPTHR1 antagonist based on its in vitro activity. While detailed preclinical proof-of-concept studies are not yet in the public domain, the established methodologies and comparative data from other oral hPTHR1 antagonists provide a clear roadmap for its continued development. The successful demonstration of in vivo efficacy in models of hypercalcemia, coupled with a favorable safety profile, will be critical next steps in advancing this compound toward clinical investigation for the treatment of conditions such as primary hyperparathyroidism and humoral hypercalcemia of malignancy.

References

Independent Verification of DS69910557's Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical Parathyroid Hormone 1 Receptor (PTH1R) antagonist, DS69910557, with other relevant alternative compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes associated biological pathways and workflows.

Comparative Analysis of PTH1R Antagonists

This compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1) currently in the preclinical stage of development.[1] To contextualize its activity, the following table compares its in vitro potency with other small molecule and biologic PTH1R antagonists.

Compound Name/TypeTargetIn Vitro Potency (IC50)ModalityKey Characteristics
This compound hPTHR10.08 µM Small MoleculeOrally active, selective.
ANT-5 hPTHR1, rat PTH1RLow nanomolar binding affinitySmall MoleculeOrally bioavailable, negative allosteric modulator.[2]
DS37571084 PTHR10.17 µMSmall MoleculeOrally active.
DS08210767 PTHR190 nMSmall MoleculeOrally bioavailable.
SW-106 PTHR1Micromolar affinitySmall MoleculeAntagonizes PTHR1-mediated cAMP signaling.
Anti-PTH1R Monoclonal Antibody (mAb) hPTH1R, murine PTH1R~5.2 - 6.2 nMMonoclonal AntibodyHigh affinity (KD ~0.2 nM), efficacious in rodent models.[3]
[Tyr34]bPTH-(7-34) amide PTHRNot specifiedPeptideInhibits PTH-stimulated urinary excretion of phosphate (B84403) and cAMP.[4]

In Vivo Efficacy Comparison

Preclinical studies in rodent models of hypercalcemia are crucial for evaluating the in vivo potential of PTH1R antagonists. This compound has been shown to decrease plasma calcium concentration in rats upon oral administration.[1] The following provides a qualitative comparison of its in vivo effects with other antagonists.

This compound:

  • Demonstrated in vivo potency to decrease plasma calcium concentration in rats following oral administration.[1]

ANT-5:

  • Oral administration dose-dependently suppressed PTH-induced hypercalcemia in rats.[5]

  • Mitigated PTH-induced bone resorption in a rat model of continuous PTH infusion.

Anti-PTH1R Monoclonal Antibody:

  • Intravenous administration of 2 and 10 mg/kg dose-dependently reduced serum calcium levels in rats with PTH- or PTHrP-induced hypercalcemia.[3]

  • A 10 mg/kg IV dose completely reversed hypercalcemia within 24 hours in a mouse tumor model of humoral hypercalcemia of malignancy (HHM).[3][6][7][8]

Experimental Protocols

In Vitro Potency Assessment: cAMP Accumulation Assay

This assay is a standard method to determine the potency of PTH1R antagonists by measuring their ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) in response to a PTHR1 agonist.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against PTHR1 activation.

General Methodology:

  • Cell Culture: Cells expressing the parathyroid hormone 1 receptor (e.g., Saos-2 or UMR-106 osteosarcoma cell lines) are cultured to an appropriate density in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Agonist Stimulation: A known PTHR1 agonist, such as PTH(1-34) or PTHrP, is added to the wells to stimulate the receptor and induce cAMP production.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive binding assay, often employing methods like AlphaScreen® or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the maximal cAMP production induced by the agonist.

In Vivo Efficacy Assessment: Rodent Model of PTH-Induced Hypercalcemia

This in vivo model is used to evaluate the ability of PTH1R antagonists to counteract the effects of excess PTH, a key driver of hypercalcemia.

Objective: To assess the dose-dependent effect of a test compound on plasma calcium levels in a hypercalcemic animal model.

General Methodology:

  • Animal Model: Typically, rats or mice are used for these studies.

  • Induction of Hypercalcemia: Hypercalcemia is induced by continuous subcutaneous infusion of parathyroid hormone (PTH) or parathyroid hormone-related protein (PTHrP) using osmotic pumps. This mimics the conditions of primary hyperparathyroidism or humoral hypercalcemia of malignancy.[3]

  • Compound Administration: The test antagonist (e.g., this compound) is administered to the animals, typically via oral gavage for orally available compounds, at various doses.

  • Blood Sampling: Blood samples are collected at specified time points before and after compound administration.

  • Biochemical Analysis: Plasma or serum is analyzed for ionized calcium concentrations. Other relevant biomarkers such as urinary cAMP and bone turnover markers may also be measured.

  • Data Analysis: The changes in plasma calcium levels are plotted against the dose of the antagonist to determine its in vivo efficacy and dose-response relationship.

Visualizations

PTH1R Signaling Pathway

The parathyroid hormone 1 receptor (PTH1R) is a G protein-coupled receptor that, upon activation by PTH or PTHrP, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response.

PTH1R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PTHR1 PTH1R G_protein Gs Protein PTHR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PTH PTH / PTHrP PTH->PTHR1 Binds PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: Simplified PTH1R signaling pathway via Gs-cAMP-PKA.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a PTH1R antagonist in a rodent model of PTH-induced hypercalcemia.

in_vivo_workflow start Start: Select Animal Model (e.g., Rats) induce_hypercalcemia Induce Hypercalcemia (Continuous PTH/PTHrP Infusion) start->induce_hypercalcemia baseline_sampling Baseline Blood Sampling (Measure Plasma Ca2+) induce_hypercalcemia->baseline_sampling compound_admin Administer Test Compound (e.g., Oral this compound) baseline_sampling->compound_admin post_dose_sampling Post-Dose Blood Sampling (Multiple Time Points) compound_admin->post_dose_sampling data_analysis Analyze Plasma Ca2+ and Other Biomarkers post_dose_sampling->data_analysis end End: Determine In Vivo Efficacy and Dose-Response data_analysis->end

Caption: Workflow for in vivo evaluation of PTH1R antagonists.

References

Benchmarking DS69910557 Against Standard-of-Care Treatments for Hyperparathyroidism, Hypercalcemia of Malignancy, and Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel human parathyroid hormone receptor 1 (hPTHR1) antagonist, DS69910557, against current standard-of-care treatments for primary hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis. The information is intended to support research and drug development efforts by contextualizing the potential therapeutic positioning of this compound.

Disclaimer: As of this publication, direct head-to-head clinical trial data comparing this compound with standard-of-care treatments is not publicly available. The following comparison is based on the known mechanism of action and limited preclinical data for this compound, juxtaposed with established clinical data for standard-of-care therapies from separate studies. All data presented should be interpreted with this limitation in mind.

Overview of this compound

This compound is a potent, selective, and orally active antagonist of the human parathyroid hormone receptor 1 (hPTHR1).[1] By blocking the hPTHR1, this compound is designed to inhibit the downstream signaling pathways activated by parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). This mechanism of action gives it the potential to treat conditions characterized by excessive PTHR1 activation, such as primary hyperparathyroidism, hypercalcemia of malignancy, and osteoporosis.[1]

Mechanism of Action: PTHR1 Antagonism

The binding of PTH or PTHrP to PTHR1, a G-protein coupled receptor, initiates a signaling cascade that leads to increased bone resorption and renal calcium reabsorption, ultimately elevating serum calcium levels. This compound, by acting as a competitive antagonist at this receptor, is expected to mitigate these effects.

PTHR1_Antagonism cluster_membrane Cell Membrane PTHR1 PTHR1 G-Protein Activation G-Protein Activation PTHR1->G-Protein Activation PTH/PTHrP PTH / PTHrP PTH/PTHrP->PTHR1 Binds to This compound This compound This compound->PTHR1 Blocks Downstream Signaling Downstream Signaling (cAMP, PLC) G-Protein Activation->Downstream Signaling Biological Effects Increased Bone Resorption Increased Renal Ca2+ Reabsorption Downstream Signaling->Biological Effects Hypercalcemia Hypercalcemia Biological Effects->Hypercalcemia

Mechanism of action of this compound as a PTHR1 antagonist.

Comparison with Standard-of-Care in Primary Hyperparathyroidism

Primary hyperparathyroidism is most commonly treated with surgery. For patients who are not surgical candidates, medical management is employed.

FeatureThis compound (Projected)Cinacalcet (B1662232) (Sensipar®)Bisphosphonates (e.g., Alendronate)
Mechanism of Action hPTHR1 antagonist[1]Calcimimetic; allosterically modulates the calcium-sensing receptor (CaSR)[2]Inhibit osteoclast-mediated bone resorption.[3]
Route of Administration Oral[1]Oral[2]Oral or Intravenous[3]
Effect on Serum Calcium Expected to decreaseDecreases and normalizes serum calcium.[2][4]Can decrease serum calcium, though the effect may not be significant in all patients.[5]
Effect on PTH Levels Expected to have no direct effect on PTH secretionDoes not consistently normalize PTH levels.[2]May lead to a further increase in PTH levels.[5]
Effect on Bone Mineral Density UnknownLimited beneficial effects on bone mineral density have been suggested.[2]Can increase bone mineral density.[6]
Key Preclinical/Clinical Data IC50 of 0.08 μM for hPTHR1; oral administration in rats decreased plasma calcium concentration.[1]In a study, cinacalcet normalized serum calcium in all patients at prolonged follow-up, while PTH levels remained elevated.[2]A meta-analysis showed that 12 months of bisphosphonate use significantly increased lumbar spine bone mineral density.[6]

Comparison with Standard-of-Care in Hypercalcemia of Malignancy

The primary goals of treatment for hypercalcemia of malignancy are to reduce serum calcium levels and manage the underlying cancer.

FeatureThis compound (Projected)Zoledronic Acid (Zometa®)Denosumab (Xgeva®)
Mechanism of Action hPTHR1 antagonist[1]Bisphosphonate; inhibits osteoclast-mediated bone resorption.[7][8]RANKL inhibitor; prevents osteoclast formation, function, and survival.[9]
Route of Administration Oral[1]Intravenous[8]Subcutaneous[9]
Onset of Action Unknown24-48 hours, with peak effect in 4-7 days.[8]Onset can be within days.
Efficacy in Lowering Calcium Preclinically shown to decrease plasma calcium in rats.[1]Superior to pamidronate, with complete response rates of 88.4% by day 10.[10]Effective in bisphosphonate-refractory patients, with 64% achieving a response by day 10.[11]
Duration of Response UnknownMedian duration of complete response is 32 days.[10]Estimated median response duration is 104 days.[11]
Use in Renal Impairment UnknownContraindicated in severe renal impairment.[7]Can be used in patients with renal impairment, but with caution due to risk of hypocalcemia.[12]

Comparison with Standard-of-Care in Osteoporosis

The management of osteoporosis aims to reduce the risk of fractures by preserving or increasing bone mineral density.

FeatureThis compound (Projected)Alendronate (Fosamax®)Denosumab (Prolia®)Teriparatide (Forteo®)
Mechanism of Action hPTHR1 antagonist[1]Bisphosphonate; anti-resorptive.[13]RANKL inhibitor; anti-resorptive.PTH analog; anabolic agent, stimulates bone formation.[14]
Route of Administration Oral[1]Oral[13]SubcutaneousSubcutaneous
Effect on Bone Mineral Density (BMD) UnknownIncreases BMD at the spine and hip.[15][16]Increases BMD more than alendronate.[17]Increases lumbar spine BMD more than alendronate.[18][19]
Effect on Fracture Risk UnknownReduces the risk of vertebral and non-vertebral fractures.Reduces the risk of major osteoporotic fractures more than alendronate.[17]Reduces non-vertebral fracture incidence more than alendronate.[18]
Key Comparative Data Not availableAlendronate 70 mg once weekly yielded significantly greater BMD gains than risedronate 35 mg once weekly over 24 months.[15]Denosumab reduced the risk of major osteoporotic fractures by 39% compared with alendronate.[17]Teriparatide increased lumbar spine BMD by 12.2% compared to 5.6% with alendronate over a median of 14 months.[18]

Experimental Protocols

As no clinical trial protocols for this compound have been published, a hypothetical experimental workflow for a future comparative study is presented below.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment (Serum Ca, PTH, BMD) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Arm This compound (Oral, daily) Randomization->this compound Arm Standard of Care Arm Standard of Care (e.g., Cinacalcet, Zoledronic Acid, Alendronate) Randomization->Standard of Care Arm Monitoring Regular Monitoring (Safety labs, Efficacy markers) This compound Arm->Monitoring Standard of Care Arm->Monitoring Endpoint Assessment Primary & Secondary Endpoint Assessment Monitoring->Endpoint Assessment

Hypothetical workflow for a comparative clinical trial of this compound.

Detailed Methodologies (from Standard-of-Care Trials):

  • Study Design for Hypercalcemia of Malignancy (Zoledronic Acid vs. Pamidronate): A pooled analysis of two randomized, double-blind, double-dummy, multicenter trials was conducted. Patients with corrected serum calcium (CSC) ≥ 12.0 mg/dL were randomized to receive a single infusion of zoledronic acid (4 mg or 8 mg) over 5 minutes or pamidronate (90 mg) over 2 hours. The primary endpoint was the complete response rate by day 10, defined as a CSC ≤ 10.8 mg/dL.[10]

  • Study Design for Osteoporosis (Denosumab vs. Alendronate): A retrospective cohort study using administrative claims data from Medicare beneficiaries. Women aged ≥ 66 years with postmenopausal osteoporosis who initiated denosumab or alendronate were followed. A doubly robust inverse-probability of treatment and censoring weighted function was used to estimate the risk ratio for various types of fractures.[17]

  • Study Design for Osteoporosis (Teriparatide vs. Alendronate): A randomized, double-blind trial in postmenopausal women with osteoporosis. Patients received either daily subcutaneous injections of teriparatide (40 µg) plus an oral placebo or oral alendronate (10 mg) plus a placebo injection for a median duration of 14 months. The primary outcomes were changes in bone mineral density and the incidence of nonvertebral fractures.[18]

Conclusion

This compound, with its novel mechanism of action as an oral hPTHR1 antagonist, represents a promising therapeutic candidate for hyperparathyroidism, hypercalcemia of malignancy, and potentially osteoporosis. Its oral route of administration could offer a significant advantage in convenience over injectable standard-of-care treatments. However, a comprehensive assessment of its efficacy and safety profile relative to established therapies awaits the publication of robust preclinical and clinical trial data. Future head-to-head comparative studies are essential to delineate the precise role of this compound in the management of these conditions.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DS69910557

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DS69910557 is not publicly available. The following guidance is based on best practices for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough, site-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local and national regulations.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to potent research compounds like this compound. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[1] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[1]High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves (e.g., nitrile).[1]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[1]
In-vivo Dosing and Handling of Dosed Animals - Lab coat or disposable gown. - Two pairs of chemotherapy-grade gloves. - Safety glasses with side shields. - Surgical mask.Potential for exposure to the compound through animal excreta or direct contact.
Waste Disposal - Disposable gown. - Double-gloving (nitrile or neoprene). - Safety glasses with side shields or chemical splash goggles. - Face shield if there is a risk of splashing.Risk of exposure during the handling and consolidation of hazardous waste.

Experimental Protocols

Safe Handling Protocol

A systematic approach to handling potent compounds is essential to minimize the risk of exposure.

  • Review Safety Information: Before beginning any work, consult all available safety information, including this guide and any internal institutional guidelines. Conduct a thorough risk assessment for the planned experiment.[1]

  • Prepare Work Area: Ensure that the chemical fume hood or other containment device is certified and functioning correctly. Decontaminate all work surfaces before and after use. Prepare a spill kit and ensure it is readily accessible.[1]

  • Don Appropriate PPE: Select and don the appropriate PPE as outlined in Table 1, based on the risk assessment for the specific task.[1]

  • Perform Experiment:

    • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.

    • Dissolving: When preparing solutions, handle the compound within a containment device such as a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.

    • Handling: Always handle the compound in a well-ventilated area.

  • Decontaminate: After the experiment is complete, thoroughly clean all equipment and work surfaces with an appropriate deactivating solution.

  • Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.[1]

  • Segregate & Label Waste: Collect all contaminated materials in designated, sealed waste containers.[1]

Disposal Plan

Proper disposal of potent pharmaceutical waste is critical to protect human health and the environment.[2][3]

  • Waste Segregation: All waste contaminated with this compound must be segregated as hazardous pharmaceutical waste. This includes:

    • Solid Waste: Unused compound, contaminated PPE (gloves, lab coats, etc.), and contaminated labware (vials, pipette tips, etc.).

    • Liquid Waste: Unused solutions and solvent rinses.

    • Animal Waste: Carcasses, bedding, and excreta from treated animals.

  • Waste Containment:

    • Solid Waste: Collect in a designated, puncture-resistant, and sealed container. The container should be clearly labeled as "Hazardous Waste" with the name of the compound.[1]

    • Liquid Waste: Collect in a sealed, leak-proof container that is compatible with the solvent used. The container should be clearly labeled with the chemical name, concentration, and the words "Hazardous Waste".[1] Do not mix different waste streams unless their compatibility has been confirmed.[1]

    • Sharps: All contaminated needles and syringes must be disposed of in a designated sharps container.

  • Waste Disposal:

    • All hazardous waste must be disposed of through a certified hazardous waste vendor.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review Safety Info Review Safety Info Prepare Work Area Prepare Work Area Review Safety Info->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.